RK-701
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C26H30N4O3 |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
N-[(2S)-1-(4-cyanoanilino)-4-cyclopropyl-1-oxobutan-2-yl]-3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C26H30N4O3/c1-15-22-20(12-26(2,3)13-21(22)31)29-23(15)25(33)30-19(11-8-16-4-5-16)24(32)28-18-9-6-17(14-27)7-10-18/h6-7,9-10,16,19,29H,4-5,8,11-13H2,1-3H3,(H,28,32)(H,30,33)/t19-/m0/s1 |
Clave InChI |
OWORSODZTADOQX-IBGZPJMESA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of RK-701: A Technical Guide to its Action as a Fetal Globin Gene Inducer
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the mechanism of action of RK-701, a novel, potent, and highly selective small-molecule inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). This compound has emerged as a promising therapeutic candidate for sickle cell disease (SCD) due to its ability to induce the expression of fetal hemoglobin (HbF), a known modulator of SCD pathology. This document provides an in-depth look at the molecular pathways influenced by this compound, supported by quantitative data, experimental methodologies, and visual representations of its mechanism.
Overview of this compound's Primary Function
This compound is a reversible, substrate-competitive inhibitor that demonstrates high selectivity for G9a and GLP, with significantly lower activity against other methyltransferases.[1] Its primary therapeutic effect stems from its ability to reactivate γ-globin gene expression, leading to increased production of fetal hemoglobin.[2][3] Notably, this compound achieves this with low cellular toxicity and without affecting erythroid differentiation, positioning it as a promising candidate for chronic therapy.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound as reported in preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value |
| G9a | 23-27 nM[1][3][4][5] |
| GLP | 53 nM[1][3][5] |
Table 2: Cellular Effects of this compound in HUDEP-2 Cells
| Treatment Concentration | Effect |
| 0.01-3 µM (4 days) | Upregulation of HbF and γ-globin mRNA[4] |
| Concentration-dependent | Increase in the proportion of HbF-expressing cells[4] |
| 1 µM (4 days) | Significant reduction of BCL11A and ZBTB7A recruitment to the BGLT3 locus[4] |
Table 3: In Vivo Effects of this compound in Mice
| Dosage and Administration | Effect |
| 20 mg/kg and 50 mg/kg (i.p. for 5 consecutive days/week for 5 weeks) | Selective increase in mouse embryonic εy-globin and significant downregulation of H3K9me2 in peripheral blood cells[4] |
The Molecular Mechanism of Action
The mechanism of this compound-mediated γ-globin induction is a multi-step process initiated by the inhibition of G9a/GLP. This targeted inhibition sets off a cascade of events at the epigenetic level, ultimately leading to the reactivation of the fetal globin gene.
Inhibition of G9a/GLP and Reduction of H3K9me2
This compound directly inhibits the enzymatic activity of G9a and GLP, which are key enzymes responsible for the dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me2). This histone mark is a hallmark of transcriptionally repressed chromatin. By inhibiting G9a/GLP, this compound leads to a global reduction in H3K9me2 levels.[2]
Upregulation of BGLT3 Long Non-coding RNA
A critical downstream effector of this compound's action is the long non-coding RNA, BGLT3.[2] The expression of BGLT3 is normally suppressed in adult erythroid cells by the γ-globin repressors BCL11A and ZBTB7A. These repressors recruit G9a to the BGLT3 gene locus, leading to increased H3K9me2 and subsequent transcriptional silencing.[2]
This compound's inhibition of G9a prevents the deposition of this repressive H3K9me2 mark at the BGLT3 locus. This, in turn, inhibits the recruitment of BCL11A and ZBTB7A to the BGLT3 gene.[2][4] The resulting open chromatin state allows for the robust transcription of BGLT3 lncRNA.[2]
Reactivation of γ-Globin Expression
The upregulation of BGLT3 lncRNA is the pivotal event that mediates the induction of γ-globin expression.[2] While the precise mechanism by which BGLT3 activates the γ-globin gene is still under investigation, it is established as an essential downstream mediator of this compound's therapeutic effect.[2] This entire signaling cascade is visually represented in the pathway diagram below.
Caption: Signaling pathway of this compound in the induction of fetal hemoglobin.
Experimental Protocols
The elucidation of this compound's mechanism of action has been made possible through a series of key in vitro and in vivo experiments. Below are the generalized methodologies for these pivotal studies.
In Vitro G9a/GLP Inhibition Assay
-
Objective: To determine the IC50 values of this compound against G9a and GLP.
-
Methodology: A standard enzymatic assay is performed using recombinant human G9a or GLP. The enzyme is incubated with a histone H3 substrate, the methyl donor S-adenosyl-L-methionine (SAM), and varying concentrations of this compound. The inhibitory effect is measured by quantifying the amount of methylated histone product, often through methods such as scintillation counting or fluorescence-based detection.
Cellular Assays in HUDEP-2 Cells
-
Objective: To assess the effect of this compound on γ-globin expression and cell viability in a human erythroid progenitor cell line.
-
Methodology:
-
Cell Culture: HUDEP-2 cells are cultured in differentiation-inducing media.
-
Treatment: Cells are treated with a range of this compound concentrations (e.g., 0.01-3 µM) for a specified duration (e.g., 4 days).
-
Gene Expression Analysis: Total RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of γ-globin and β-globin.
-
Protein Expression Analysis: The percentage of HbF-expressing cells is determined by flow cytometry using an anti-HbF antibody.
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To investigate the effect of this compound on the recruitment of transcription factors and the status of histone modifications at specific gene loci.
-
Methodology:
-
Cross-linking: HUDEP-2 cells, treated with or without this compound, are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Specific antibodies against H3K9me2, BCL11A, or ZBTB7A are used to immunoprecipitate the chromatin fragments bound by these targets.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The amount of precipitated DNA corresponding to the BGLT3 gene locus is quantified by qRT-PCR to determine the level of protein binding or histone modification.
-
Caption: A generalized experimental workflow for evaluating this compound in vitro.
Conclusion
This compound represents a significant advancement in the development of targeted epigenetic modulators for the treatment of sickle cell disease. Its well-defined mechanism of action, centered on the inhibition of the G9a/GLP-H3K9me2 axis and the subsequent upregulation of the BGLT3 lncRNA, provides a clear rationale for its therapeutic potential. The data presented in this guide underscore the potency and selectivity of this compound, and the detailed experimental protocols offer a framework for further investigation into this promising compound.
References
- 1. This compound | G9a/GLP inhibitor | Probechem Biochemicals [probechem.com]
- 2. A specific G9a inhibitor unveils BGLT3 lncRNA as a universal mediator of chemically induced fetal globin gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a G9a and GLP inhibitor with the ability to reactivate fetal globin expression | BioWorld [bioworld.com]
RK-701: A Selective G9a/GLP Inhibitor for the Reactivation of Fetal Globin
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
RK-701 is a potent and highly selective, reversible inhibitor of the histone lysine (B10760008) methyltransferases G9a and G9a-like protein (GLP). As a substrate-competitive inhibitor, this compound has demonstrated significant potential in preclinical studies, particularly in the context of sickle cell disease (SCD), by inducing the expression of fetal hemoglobin (HbF). This guide provides a comprehensive overview of this compound, including its inhibitory activity, selectivity, mechanism of action, and detailed protocols for key experimental assays. The information is intended to support researchers and drug development professionals in further exploring the therapeutic applications and biological functions of G9a/GLP inhibition.
Introduction
G9a (EHMT2) and GLP (EHMT1) are key enzymes responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks primarily associated with transcriptional repression.[1] These enzymes form a heterodimeric complex that is crucial for silencing gene expression in various biological processes, including hematopoiesis.[1] The inhibition of G9a/GLP has emerged as a promising therapeutic strategy for diseases characterized by aberrant gene silencing, such as SCD. In SCD, the reactivation of the dormant fetal γ-globin gene can compensate for the defective adult β-globin, leading to the production of functional HbF and alleviating disease symptoms.
This compound is a novel, potent, and selective small molecule inhibitor of G9a and GLP.[2][3] Unlike other G9a inhibitors, this compound exhibits low cytotoxicity, making it a promising candidate for therapeutic development.[2] This document details the quantitative biochemical and cellular activity of this compound, outlines the experimental methodologies for its characterization, and illustrates its mechanism of action through signaling and workflow diagrams.
Quantitative Data
The inhibitory potency and cellular effects of this compound have been quantified through various assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| G9a | 23-27 | Enzymatic Assay | [2][3] |
| GLP | 53 | Enzymatic Assay | [2][3] |
Table 2: Cellular Activity of this compound
| Cell Line | Treatment Concentration (µM) | Effect | Reference |
| HUDEP-2 | 0.01 - 3 | Upregulation of γ-globin and HbF expression | [4] |
| Primary human CD34+ | 0.3 | Increased γ-globin mRNA and HbF expression | [2] |
| HUDEP-2 | 1 | Inhibition of BCL11A and ZBTB7A recruitment to the BGLT3 locus | [4] |
Table 3: Selectivity Profile of this compound
| Target | Selectivity Fold vs. G9a | Reference |
| Other Methyltransferases | >1000 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for key experiments used to characterize this compound.
G9a/GLP Enzymatic Inhibition Assay (AlphaLISA)
This protocol describes a homogeneous, bead-based immunoassay to measure the dimethylation of a biotinylated histone H3 peptide by G9a or GLP.
Materials:
-
Recombinant human G9a or GLP enzyme
-
Biotinylated Histone H3 (1-21) peptide substrate
-
S-adenosylmethionine (SAM)
-
Anti-H3K9me2 AlphaLISA Acceptor beads
-
Streptavidin Donor beads
-
AlphaLISA Epigenetics Buffer
-
This compound and other test compounds
-
384-well white OptiPlate™
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Test compound or DMSO vehicle.
-
G9a or GLP enzyme diluted in assay buffer.
-
A mix of biotinylated H3 peptide and SAM.
-
-
Enzymatic Reaction: Incubate the plate at room temperature to allow the methylation reaction to proceed.
-
Detection:
-
Add Anti-H3K9me2 Acceptor beads to stop the reaction and bind to the dimethylated peptide.
-
Incubate in the dark.
-
Add Streptavidin Donor beads, which bind to the biotinylated peptide.
-
Incubate again in the dark.
-
-
Signal Reading: Read the plate on an Alpha-enabled plate reader. The signal generated is proportional to the level of H3K9 dimethylation.
-
Data Analysis: Calculate IC50 values by fitting the data to a dose-response curve.
Western Blot for H3K9me2 Levels
This protocol details the detection of global H3K9me2 levels in cells treated with this compound.
Materials:
-
Cells (e.g., HUDEP-2)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of this compound for the desired duration.
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer.
-
Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the H3K9me2 signal to the total H3 signal.
-
RT-qPCR for Globin Gene Expression
This protocol describes the quantification of γ-globin and β-globin mRNA levels in erythroid cells.
Materials:
-
Erythroid cells (e.g., CD34+ derived)
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR primers for γ-globin, β-globin, and a housekeeping gene (e.g., GAPDH)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound.
-
Extract total RNA from the cells.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into cDNA.
-
-
qPCR:
-
Set up qPCR reactions with primers for the target genes and the housekeeping gene.
-
Run the reactions in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values.
-
Calculate the relative expression of γ-globin and β-globin using the ΔΔCt method, normalized to the housekeeping gene.
-
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of this compound in reactivating γ-globin expression.
Caption: Experimental workflow for the evaluation of this compound.
Conclusion
This compound represents a significant advancement in the development of selective G9a/GLP inhibitors. Its potent activity, favorable safety profile, and well-defined mechanism of action make it a valuable tool for both basic research into the epigenetic regulation of gene expression and the development of novel therapeutics for diseases like sickle cell disease. The data and protocols presented in this guide are intended to facilitate further investigation into the promising potential of this compound.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. Structure-activity relationship studies of G9a-like protein (GLP) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Quantitative analysis of globin gene induction in single human erythroleukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of RK-701 for Sickle Cell Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical investigational drug RK-701 and its therapeutic potential for the treatment of sickle cell disease (SCD). This document outlines the mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for pivotal assays, and visualizes the core signaling pathway.
Introduction to this compound and Sickle Cell Disease
Sickle cell disease is a genetic blood disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS).[1] This results in red blood cells becoming rigid and sickle-shaped, causing a variety of complications, including vaso-occlusive crises, chronic pain, and organ damage. A promising therapeutic strategy for SCD is the reactivation of fetal hemoglobin (HbF) expression, which can interfere with HbS polymerization and ameliorate the clinical symptoms.[1][2]
This compound has emerged as a novel small molecule inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP) with significant potential for inducing fetal γ-globin expression.[1][3] Preclinical studies have demonstrated its high selectivity, low toxicity, and potent ability to reactivate HbF, suggesting its promise as a future therapeutic agent for SCD.[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical investigations of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| G9a IC50 | 23-27 nM | In vitro enzymatic assay | [4][5] |
| GLP IC50 | 53 nM | In vitro enzymatic assay | [4] |
| γ-globin mRNA expression | Significantly increased | HUDEP-2 cells | [1] |
| HbF-expressing cells | Concentration-dependent increase | HUDEP-2 cells | [1] |
| γ-globin mRNA expression (0.3 µM this compound) | Significantly increased | Primary human CD34+ hematopoietic cells | [5] |
| HbF expression level (0.3 µM this compound) | Significantly increased | Primary human CD34+ hematopoietic cells | [5] |
| Percentage of HbF-expressing cells (0.3 µM this compound) | Significantly increased | Primary human CD34+ hematopoietic cells | [5] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Value | Animal Model | Reference |
| Mouse embryonic εy-globin expression | Selectively increased | Mice | [1] |
| H3K9me2 levels in peripheral blood cells | Significant decrease | Mice | [1] |
| Maximum plasma concentration (Cmax) | 42.4 μM | Mice (single 25 mg/kg intraperitoneal administration) | [1] |
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of G9a and GLP, which are histone methyltransferases responsible for the dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me2). This epigenetic mark is associated with gene repression. In the context of globin gene regulation, G9a/GLP is recruited to the gene locus of a long non-coding RNA, BGLT3, by a complex of two major γ-globin repressors, BCL11A and ZBTB7A, through the CHD4 component of the NuRD complex.[1][3][5] This leads to the suppression of BGLT3 transcription.
By inhibiting G9a/GLP, this compound prevents H3K9me2 at the BGLT3 locus, leading to the upregulation of BGLT3 lncRNA expression.[1][3] The BGLT3 lncRNA has been identified as a universal and essential activator for the pharmacological induction of γ-globin gene transcription.[1][3] The subsequent increase in γ-globin production leads to higher levels of fetal hemoglobin (HbF).
Signaling Pathway Diagram
Experimental Protocols
The following are detailed methodologies for key experiments performed in the preclinical evaluation of this compound, based on the study by Takase, S. et al. in Nature Communications (2023).
In Vitro G9a/GLP Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against G9a and GLP.
Materials:
-
Recombinant human G9a or GLP enzyme
-
Biotinylated histone H3 (1-21) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
AlphaLISA anti-H3K9me2 acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
This compound at various concentrations
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add G9a or GLP enzyme, biotinylated H3 peptide, and SAM to the wells of a 384-well plate.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the AlphaLISA acceptor beads and streptavidin donor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Cell Culture and Differentiation of HUDEP-2 Cells
Objective: To culture and differentiate human umbilical cord blood-derived erythroid progenitor cells (HUDEP-2) for assessing the effect of this compound on globin gene expression.
Materials:
-
HUDEP-2 cells
-
StemSpan SFEM II medium supplemented with dexamethasone, doxycycline, and human stem cell factor.
-
Differentiation medium: IMDM supplemented with human serum, holo-transferrin, heparin, insulin, and erythropoietin.
-
This compound or vehicle control (DMSO)
Procedure:
-
Culture HUDEP-2 cells in expansion medium.
-
To induce differentiation, wash the cells and resuspend them in differentiation medium.
-
Add this compound at various concentrations or DMSO to the cell culture.
-
Incubate the cells for a specified period (e.g., 4 days) to allow for erythroid differentiation.
-
Harvest the cells for subsequent analysis (e.g., RNA extraction for qRT-PCR, flow cytometry for HbF expression).
Quantitative Real-Time PCR (qRT-PCR) for Globin Gene Expression
Objective: To quantify the mRNA levels of γ-globin and β-globin in differentiated HUDEP-2 cells treated with this compound.
Materials:
-
Harvested HUDEP-2 cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for γ-globin, β-globin, and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from the treated and control HUDEP-2 cells.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
Perform qPCR using specific primers for the target genes and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of γ-globin and β-globin, normalized to the housekeeping gene.
Flow Cytometry for Fetal Hemoglobin (HbF) Expression
Objective: To determine the percentage of HbF-expressing cells in the differentiated HUDEP-2 cell population.
Materials:
-
Differentiated HUDEP-2 cells
-
Fixation/permeabilization buffer
-
Anti-HbF antibody conjugated to a fluorophore (e.g., FITC or PE)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Harvest and wash the differentiated cells.
-
Fix and permeabilize the cells to allow intracellular antibody staining.
-
Incubate the cells with the anti-HbF antibody or an isotype control.
-
Wash the cells to remove unbound antibodies.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of HbF-positive cells.
In Vivo Mouse Studies
Objective: To evaluate the in vivo efficacy of this compound in a mouse model.
Materials:
-
Suitable mouse strain
-
This compound formulated for in vivo administration (e.g., in a vehicle of DMSO, PEG300, Tween80, and ddH2O)
-
Equipment for intraperitoneal injections
-
Materials for blood collection
Procedure:
-
Administer this compound or vehicle control to mice via intraperitoneal injection at a specified dose and frequency (e.g., 25 mg/kg daily for 5 weeks).
-
Monitor the health and body weight of the mice throughout the study.
-
Collect peripheral blood samples at designated time points.
-
Analyze the blood samples for the expression of mouse embryonic εy-globin (the murine equivalent of human γ-globin) using qRT-PCR.
-
Analyze histone modifications (H3K9me2) in peripheral blood cells using appropriate techniques (e.g., western blotting or mass spectrometry).
-
For pharmacokinetic analysis, collect plasma at various time points after a single dose of this compound and measure the drug concentration using LC-MS/MS.
Clinical Development Status
As of the latest available information, this compound is in the preclinical stage of development. There is no evidence to suggest that this compound has entered human clinical trials. The promising preclinical data, however, positions it as a strong candidate for further investigation and potential advancement into clinical studies for the treatment of sickle cell disease.
Conclusion
This compound represents a promising, novel therapeutic candidate for sickle cell disease. Its well-defined mechanism of action, potent and selective inhibition of G9a/GLP, and demonstrated ability to induce fetal hemoglobin expression in preclinical models provide a strong rationale for its continued development. The detailed experimental protocols provided herein offer a framework for the further investigation and validation of this compound and similar compounds in the pursuit of new and effective treatments for sickle cell disease.
References
- 1. A specific G9a inhibitor unveils BGLT3 lncRNA as a universal mediator of chemically induced fetal globin gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. News: Investigational New Drug (IND) Update – Sickle Cell Disease - CRISPR Medicine [crisprmedicinenews.com]
- 3. A potential treatment for sickle cell disease | RIKEN [riken.jp]
- 4. A new candidate therapeutic for sickle cell disease developed | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 5. ipdanalytics.com [ipdanalytics.com]
The chemical structure and properties of RK-701
An In-depth Technical Guide to RK-701: Chemical Structure, Properties, and Mechanism of Action
Introduction
This compound is a potent, highly selective, and reversible small-molecule inhibitor of the histone lysine (B10760008) methyltransferases G9a and G9a-like protein (GLP).[1] As a substrate-competitive inhibitor, it demonstrates remarkable selectivity (>1000-fold) over other methyltransferases.[1] Primarily investigated for its therapeutic potential in sickle cell disease (SCD), this compound functions by reactivating the expression of fetal hemoglobin (HbF).[2][3] Unlike previous G9a inhibitors, this compound exhibits low cytotoxicity, making it a promising lead compound for drug development and a valuable chemical probe for studying the physiological roles of G9a/GLP.[1][4]
Chemical Structure and Physicochemical Properties
This compound is a structurally distinct compound with the chemical formula C₂₆H₃₀N₄O₃. Its structure and key properties are summarized below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (S)-N-(1-((4-cyanophenyl)amino)-4-cyclopropyl-1-oxobutan-2-yl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxamide | [5] |
| Molecular Formula | C₂₆H₃₀N₄O₃ | [1][5][6] |
| Molecular Weight | 446.55 g/mol | [1][5] |
| CAS Number | 2648855-18-7 | [1][5] |
| Appearance | Solid | [1] |
| SMILES | CC1=C(C(N--INVALID-LINK--C(NC3=CC=C(C=C3)C#N)=O)=O)NC(CC(C)(C4)C)=C1C4=O | [7] |
| Solubility | 10 mM in DMSO |[1] |
Pharmacological Properties and Biological Activity
This compound is a potent inhibitor of G9a and GLP, the primary enzymes responsible for histone H3 lysine 9 mono- and dimethylation (H3K9me1/2). This inhibition leads to a downstream cascade resulting in the induction of fetal globin expression.
Table 2: Pharmacological Profile of this compound
| Target | IC₅₀ Value | Description | Reference |
|---|---|---|---|
| G9a | 23-27 nM | Potent and selective inhibition of histone methyltransferase activity. | [1][3][4][5] |
| GLP | 53 nM | Inhibition of G9a-like protein methyltransferase activity. |[1][3][4] |
Mechanism of Action
This compound reactivates fetal globin expression through a specific epigenetic mechanism. In erythroid cells, the γ-globin gene is typically silenced after birth by a repressor complex that includes G9a, BCL11A, and ZBTB7A. This compound's inhibition of G9a/GLP prevents the dimethylation of H3K9 at the promoter of the long non-coding RNA BGLT3. This epigenetic modification disrupts the recruitment of the BCL11A and ZBTB7A repressors to the BGLT3 gene locus. The subsequent de-repression allows for the transcription of BGLT3 lncRNA, which acts as a crucial mediator for inducing γ-globin expression and ultimately increasing the production of HbF.[1][2]
In Vitro and In Vivo Activity
Studies in human erythroid cell lines (HUDEP-2) and primary CD34+ hematopoietic cells show that this compound treatment significantly increases γ-globin mRNA and HbF levels without impacting cell viability or erythroid differentiation.[1] In vivo studies in mice have demonstrated that intraperitoneal administration of this compound leads to increased embryonic εY-globin expression (the murine equivalent of human γ-globin) and reduced H3K9me2 levels in peripheral blood cells, with low overall toxicity.[7]
Table 3: Summary of In Vitro and In Vivo Experimental Parameters
| Context | Model System | Concentration / Dosage | Duration | Key Outcomes | Reference |
|---|---|---|---|---|---|
| In Vitro | HUDEP-2 cells, CD34+ cells | 0.01 - 3 µM | 4 days | Increased γ-globin and HbF expression; Reduced H3K9me2 levels. | [1][7] |
| In Vivo | Mice | 20 - 50 mg/kg (i.p.) | 5 weeks (5 consecutive days/week) | Increased εY-globin expression; Low toxicity. |[7] |
Experimental Protocols
The following protocols are representative of the methodologies used to characterize the activity of this compound.
Cell Viability Assay
This protocol is used to assess the cytotoxicity of this compound on cultured cells.
-
Cell Plating: Seed cells (e.g., HUDEP-2) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Compound Treatment: Add this compound at various concentrations (e.g., 0.01 to 10 µM) to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired duration (e.g., 4 days) at 37°C in a humidified 5% CO₂ incubator.
-
Assay: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or use a commercial kit (e.g., Cell Counting Kit-8).
-
Measurement: After appropriate incubation with the reagent, measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Reverse Transcription-Quantitative PCR (RT-qPCR) for γ-globin Expression
This protocol quantifies the change in γ-globin mRNA levels following this compound treatment.
-
Cell Treatment & Lysis: Treat cells with this compound as described above. After incubation, harvest the cells and lyse them using a reagent like TRIzol.
-
RNA Extraction: Extract total RNA from the cell lysate according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 500 ng of total RNA into cDNA using a reverse transcription kit with random hexamers.
-
qPCR Reaction: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the γ-globin gene (HBG1/2), and a suitable qPCR master mix (e.g., SYBR Green). Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Thermocycling: Run the reaction on a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Calculate the relative expression of γ-globin mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if this compound affects the binding of G9a or repressor proteins to specific gene loci.
-
Cross-linking: Treat cells with this compound. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 8-10 minutes. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into 200-500 bp fragments using sonication (e.g., Bioruptor).
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-G9a, anti-BCL11A, or anti-H3K9me2). Use a non-specific IgG as a control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Quantify the precipitated DNA using qPCR with primers targeting the BGLT3 gene locus to determine protein occupancy.
Conclusion
This compound is a highly specific and potent G9a/GLP inhibitor with a well-defined mechanism of action for inducing fetal globin expression. Its low toxicity profile and significant efficacy in preclinical models make it a strong candidate for further development as a therapy for sickle cell disease and other β-hemoglobinopathies. Furthermore, its high selectivity makes it an invaluable tool for dissecting the epigenetic pathways regulated by G9a and GLP in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Expression of γ-globin genes in β-thalassemia patients treated with sirolimus: results from a pilot clinical trial (Sirthalaclin) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new candidate therapeutic for sickle cell disease developed | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. Reduction of H3K9 methylation by G9a inhibitors improves the development of mouse SCNT embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of the H3K9 methyltransferase G9A attenuates oncogenicity and activates the hypoxia signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
RK-701: A Novel Epigenetic Modulator for the Reactivation of Fetal Globin
An In-depth Technical Guide on the Epigenetic Regulation of Globin Genes by RK-701
This document provides a comprehensive technical overview of this compound, a novel small-molecule inhibitor, and its role in the epigenetic regulation of globin genes. It is intended for researchers, scientists, and drug development professionals working in the fields of hematology, epigenetics, and pharmacology. This guide details the mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the underlying molecular pathways.
Introduction: The Challenge of β-Hemoglobinopathies and the Promise of Fetal Globin Reactivation
Beta-hemoglobinopathies, such as sickle cell disease (SCD) and β-thalassemia, are severe genetic disorders caused by mutations in the β-globin gene (HBB).[1][2][3] These mutations lead to the production of abnormal or insufficient hemoglobin A (HbA), resulting in debilitating and life-threatening conditions. A well-established therapeutic strategy for these diseases is to reactivate the expression of the fetal γ-globin gene, thereby increasing the production of fetal hemoglobin (HbF).[1][2] Elevated HbF levels can ameliorate the clinical symptoms by compensating for the defective adult hemoglobin.
The switch from γ-globin to β-globin expression after birth is a complex developmental process governed by a network of transcription factors and epigenetic modifications.[4][5] This has led to the exploration of epigenetic modulators as therapeutic agents. Among these, this compound has emerged as a highly promising candidate. This compound is a selective, potent, and non-genotoxic inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP).[1][2][6][7][8] It effectively induces fetal globin expression, offering a potential new treatment avenue for β-hemoglobinopathies.[1][2]
Core Mechanism of Action: G9a/GLP Inhibition by this compound
This compound exerts its therapeutic effect by directly targeting the enzymatic activity of G9a/GLP, which are key epigenetic silencers.
-
Inhibition of Histone Methyltransferase Activity : G9a/GLP are responsible for mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks strongly associated with transcriptional repression.[1][9] this compound, as a potent inhibitor, prevents this methylation process.[1][6]
-
Reduction of H3K9me2 Levels : Treatment of erythroid cells with this compound leads to a significant, dose-dependent reduction in global and locus-specific H3K9me2 levels, particularly at the β-globin gene locus.[1][9] This reduction in repressive histone marks creates a more permissive chromatin environment.
-
Upregulation of BGLT3 lncRNA : The primary downstream effect of this compound-mediated G9a inhibition is the selective upregulation of a long non-coding RNA, β-globin locus transcript 3 (BGLT3).[1][2][6][8]
-
Induction of γ-Globin Expression : BGLT3 acts as a crucial mediator for the reactivation of γ-globin.[1] Its increased expression leads to a significant rise in γ-globin mRNA and subsequent HbF protein levels, without substantially affecting adult β-globin expression.[1][6]
The Molecular Pathway of this compound-Induced Globin Gene Regulation
This compound's effect is orchestrated through the disruption of a multi-component repressor complex at the BGLT3 gene locus.
Two major transcriptional repressors, BCL11A and ZBTB7A (also known as LRF), are pivotal in silencing γ-globin expression during adult erythropoiesis.[1][10][11] These factors form a complex with G9a/GLP. This entire repressive machinery is recruited to the BGLT3 gene locus by CHD4 , a core component of the Nucleosome Remodeling and Deacetylase (NuRD) complex.[1][2] Once bound, G9a methylates H3K9, leading to chromatin compaction and silencing of BGLT3 transcription, which in turn ensures γ-globin silencing.
This compound intervenes by inhibiting the enzymatic activity of G9a within this complex. This action prevents the establishment of the repressive H3K9me2 mark, thereby blocking the recruitment or function of the BCL11A/ZBTB7A/G9a repressor complex at the BGLT3 promoter.[1][2] The resulting open chromatin state allows for the transcription of the BGLT3 lncRNA, which subsequently mediates the reactivation of the fetal γ-globin gene.[1][8]
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value / Observation | Cell Lines | Reference |
|---|---|---|---|
| G9a IC₅₀ | 23-27 nM | Enzyme Assay | [6][7] |
| GLP IC₅₀ | 53 nM | Enzyme Assay | [7] |
| Effective Conc. | 0.01 - 3 µM | HUDEP-2, CD34⁺ | [6] |
| γ-globin mRNA | Significant, dose-dependent increase | HUDEP-2, CD34⁺ | [1][6] |
| HbF Protein | Significant, dose-dependent increase | HUDEP-2, CD34⁺ | [1] |
| % HbF+ Cells | Dose-dependent increase | HUDEP-2, CD34⁺ | [1] |
| H3K9me2 Levels | Dose-dependent decrease | HUDEP-2, CD34⁺ | [1][6][9] |
| β-globin mRNA | No significant change | HUDEP-2 | [1] |
| Cell Viability | No effect at therapeutic doses | HUDEP-2, CD34⁺ |[1][6] |
Table 2: In Vivo Efficacy and Safety of this compound (Mouse Model)
| Parameter | Dosage / Administration | Observation | Reference |
|---|---|---|---|
| Efficacy Dose | 20 mg/kg and 50 mg/kg | Selectively increased mouse embryonic εy-globin (human γ-globin analog). | [6][9] |
| Administration | Intraperitoneal (i.p.), 5 consecutive days for 5 weeks | Significant decrease in H3K9me2 levels in peripheral blood cells. | [6][9] |
| Toxicity | 5-week continuous administration | No effect on mouse body weights, indicating low toxicity. | [8][9] |
| Pharmacokinetics | Single 25 mg/kg i.p. dose | Cₘₐₓ of 42.4 µM, sufficient to inhibit G9a activity. |[9] |
Key Experimental Protocols
The following are summarized methodologies for the core experiments used to characterize this compound's function.
Cell Culture and Erythroid Differentiation
-
HUDEP-2 Cells : Maintained in StemSpan SFEM supplemented with SCF, EPO, dexamethasone (B1670325), and doxycycline. For differentiation, cells are transferred to a medium containing EPO, SCF, holotransferrin, insulin, and doxycycline.
-
Primary Human CD34⁺ Cells : Isolated from human cord blood or bone marrow. Differentiated in a three-phase erythroid culture system over approximately 18 days using a cocktail of cytokines including EPO, SCF, IL-3, and dexamethasone at various stages.
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction : Total RNA is isolated from cultured cells using TRIzol reagent or a similar kit.
-
cDNA Synthesis : 1 µg of total RNA is reverse-transcribed using a high-capacity cDNA reverse transcription kit.
-
qPCR : Quantitative PCR is performed using SYBR Green master mix on a real-time PCR system. Gene expression is normalized to a housekeeping gene (e.g., GAPDH). Relative expression is calculated using the ΔΔCt method.
Fetal Hemoglobin Analysis (Flow Cytometry)
-
Cell Preparation : Differentiated erythroid cells are harvested and washed with PBS.
-
Fixation & Permeabilization : Cells are fixed with 0.05% glutaraldehyde (B144438) and permeabilized with 0.1% Triton X-100.
-
Staining : Cells are stained with a FITC- or PE-conjugated anti-hemoglobin F (HbF) antibody.
-
Analysis : The percentage of HbF-positive cells is quantified using a flow cytometer.
Histone Modification Analysis (Western Blot)
-
Histone Extraction : Histones are acid-extracted from cell nuclei.
-
Protein Quantification : Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer : Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is probed with primary antibodies against H3K9me2 and total Histone H3 (as a loading control), followed by HRP-conjugated secondary antibodies.
-
Detection : Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP-qPCR)
-
Cross-linking : Cells are treated with 1% formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing : Nuclei are isolated, and chromatin is sheared to an average size of 200-500 bp by sonication.
-
Immunoprecipitation : Sheared chromatin is incubated overnight with antibodies against H3K9me2, BCL11A, ZBTB7A, or a control IgG.
-
DNA Purification : The protein-DNA complexes are captured, washed, and the cross-links are reversed. DNA is then purified.
-
qPCR Analysis : The amount of precipitated DNA at specific loci (e.g., BGLT3 promoter, γ-globin promoter) is quantified by qPCR.
Conclusion and Future Outlook
This compound represents a significant advancement in the development of epigenetic therapies for β-hemoglobinopathies. As a highly selective and non-genotoxic G9a/GLP inhibitor, it demonstrates superior efficacy and a better safety profile compared to existing treatments like hydroxyurea.[1][8]
The elucidation of its mechanism has uncovered the central role of the BGLT3 lncRNA as a universal mediator of chemically induced HbF reactivation, opening new avenues for therapeutic targeting.[1][2][8] While revolutionary gene-editing therapies such as CRISPR-Cas9 are emerging, they face challenges related to cost, complexity, and accessibility.[12][13][14] this compound, as an orally bioavailable small molecule, holds the potential to become a widely accessible, safe, and effective treatment for millions of patients suffering from sickle cell disease and β-thalassemia worldwide. Further clinical development is warranted to translate these promising preclinical findings into a novel therapy.
References
- 1. A specific G9a inhibitor unveils BGLT3 lncRNA as a universal mediator of chemically induced fetal globin gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A specific G9a inhibitor unveils BGLT3 lncRNA as a universal mediator of chemically induced fetal globin gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mskcc.org [mskcc.org]
- 4. Epigenetic Regulation of β-Globin Genes and the Potential to Treat Hemoglobinopathies through Epigenome Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A potential treatment for sickle cell disease | RIKEN [riken.jp]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive regulation of γ-globin expression by epigenetic modifications and protein post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactivation of a developmentally silenced embryonic globin gene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First gene editing therapy to treat beta thalassemia and severe sickle cell disease | European Medicines Agency (EMA) [ema.europa.eu]
- 13. b-s-h.org.uk [b-s-h.org.uk]
- 14. Frontiers | Recent advancements in gene therapy for sickle cell disease and β-thalassemia [frontiersin.org]
The Selectivity Profile of RK-701: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 3, 2025
Abstract
RK-701 is a potent and highly selective, substrate-competitive small molecule inhibitor of the histone lysine (B10760008) methyltransferases G9a (EHMT2) and G9a-like protein (GLP/EHMT1).[1][2][3] By inhibiting the catalytic activity of the G9a/GLP complex, this compound leads to a reduction in histone H3 lysine 9 dimethylation (H3K9me2), a key epigenetic mark associated with transcriptional repression.[2][4] This guide provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory activity against its primary targets and a panel of other methyltransferases. It includes detailed experimental protocols for key assays and visualizes the compound's mechanism of action and experimental workflows. This document is intended to serve as a technical resource for researchers in epigenetics, drug discovery, and hematological disorders, particularly those investigating the therapeutic potential of fetal hemoglobin induction.[4][5]
Core Inhibitory Activity and Selectivity
This compound was identified through high-throughput screening and subsequent optimization as a potent inhibitor of G9a and GLP.[2][4] The compound exhibits nanomolar potency against its primary targets. Its selectivity is a key attribute, demonstrating significantly weaker or no activity against a panel of other histone and DNA methyltransferases, which underscores its utility as a specific chemical probe and a candidate for therapeutic development.
Table 1: Inhibitory Potency of this compound against Primary Targets
| Target | IC50 (nM) | Assay Type | Reference |
| G9a (EHMT2) | 23 - 27 | AlphaLISA | [1][2][6][7] |
| GLP (EHMT1) | 53 | AlphaLISA | [1][2] |
| Inactive Enantiomer (RK-0133114) | >10,000 | AlphaLISA | [4] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 2: Selectivity Profile of this compound against a Panel of Methyltransferases
| Target Methyltransferase | % Inhibition at 1 µM |
| G9a | 100% |
| GLP | 99% |
| SETD7 | 1% |
| SETD8 | -1% |
| SUV39H1 | 0% |
| SUV39H2 | 0% |
| SETDB1 | 1% |
| PRMT1 | 0% |
| CARM1 (PRMT4) | -1% |
| PRMT5 | 0% |
| DNMT1 | 0% |
| DNMT3A | 0% |
Data sourced from the supplementary information of Nishigaya, Y., et al. (2023). J. Med. Chem.
Mechanism of Action: Induction of Fetal Globin
This compound's primary characterized mechanism of action involves the reactivation of fetal hemoglobin (HbF) expression.[4] This is achieved through the targeted inhibition of the G9a/GLP complex, which plays a crucial role in silencing the γ-globin gene in adult erythroid cells. The inhibition of G9a/GLP by this compound sets off a specific downstream signaling cascade.
The process begins with the reduction of H3K9me2 levels at the BGLT3 gene locus.[4] This repressive mark is normally maintained by G9a/GLP, which is recruited to the locus by key transcription repressors BCL11A and ZBTB7A.[4] By inhibiting G9a, this compound prevents this recruitment. The resulting decrease in H3K9me2 leads to the transcriptional de-repression of BGLT3, a long non-coding RNA (lncRNA).[4][8][9] The subsequent increase in BGLT3 lncRNA levels is directly responsible for inducing the expression of the γ-globin gene, a critical component of fetal hemoglobin.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are summarized from the primary literature describing the characterization of this compound.
In Vitro G9a/GLP Inhibitory Assay (AlphaLISA)
This protocol outlines the amplified luminescent proximity homogeneous assay (AlphaLISA) used to determine the IC50 values of this compound against G9a and GLP.
Methodology:
-
Reagent Preparation: All dilutions are performed in an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% Tween-20). A serial dilution of this compound is prepared.
-
Enzyme Reaction: Recombinant G9a or GLP enzyme is combined with a biotinylated histone H3 peptide substrate and the this compound dilution series in a 384-well plate.
-
Initiation: The methylation reaction is initiated by adding S-adenosylmethionine (SAM), the methyl donor. The plate is incubated at room temperature to allow the enzymatic reaction to proceed.
-
Detection: The reaction is stopped, and the detection reagents are added. This includes streptavidin-coated donor beads that bind the biotinylated H3 peptide and acceptor beads conjugated to an antibody specific for the H3K9me2 mark.
-
Signal Generation: The plate is incubated in the dark. If the H3 peptide is methylated, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 615 nm.
-
Data Analysis: The luminescence is measured. The signal is inversely proportional to the activity of the inhibitor. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular H3K9me2 Level Assessment (Western Blot)
This protocol is used to confirm the on-target effect of this compound in a cellular context by measuring the global levels of the H3K9me2 mark.
Methodology:
-
Cell Culture and Treatment: Human erythroid progenitor cells (e.g., HUDEP-2) are cultured under standard conditions. Cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 4 days).[8]
-
Histone Extraction: Cells are harvested, and histones are extracted using an acid extraction protocol or a commercial kit.
-
Protein Quantification: The concentration of the extracted histone proteins is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of histone protein for each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific for H3K9me2. A primary antibody for a loading control, such as total Histone H3, is used on the same blot.
-
Detection: The membrane is washed and incubated with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The band intensity for H3K9me2 is quantified and normalized to the total Histone H3 loading control to determine the relative reduction in H3K9me2 levels upon treatment with this compound.
Chromatin Immunoprecipitation (ChIP-qPCR)
ChIP-qPCR is employed to measure the specific changes in H3K9me2 occupancy at a particular genomic locus, such as the BGLT3 promoter, in response to this compound treatment.
Methodology:
-
Cell Treatment and Crosslinking: HUDEP-2 cells are treated with this compound or vehicle. Protein-DNA complexes are crosslinked by adding formaldehyde (B43269) directly to the culture medium.
-
Chromatin Preparation: Cells are lysed, and the nuclei are isolated. The chromatin is then sheared into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): The sheared chromatin is incubated overnight with an antibody specific for H3K9me2. An IgG antibody is used as a negative control. The antibody-chromatin complexes are captured using protein A/G magnetic beads.
-
Washing and Elution: The beads are washed extensively to remove non-specific binding. The bound chromatin is then eluted from the beads.
-
Reverse Crosslinking and DNA Purification: The protein-DNA crosslinks are reversed by heating in the presence of a high-salt buffer. Proteins are digested with proteinase K, and the DNA is purified.
-
Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers designed to amplify specific regions of interest (e.g., the BGLT3 gene locus). The amount of amplified DNA in the H3K9me2 IP sample is compared to the input (a portion of the total chromatin saved before IP) to calculate the relative enrichment.[4]
Conclusion
This compound is a well-characterized G9a/GLP inhibitor with a highly selective profile. Its potent and specific inhibition of the G9a/GLP methyltransferase complex leads to the derepression of the lncRNA BGLT3, which in turn reactivates fetal globin expression. The detailed data and protocols provided in this guide confirm its utility as a precise tool for studying epigenetic regulation and support its continued investigation as a potential therapeutic agent for β-hemoglobinopathies like sickle cell disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Reduction of H3K9 methylation by G9a inhibitors improves the development of mouse SCNT embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of RK-701 in Mouse Models of Sickle Cell Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sickle cell disease (SCD) is a hereditary blood disorder stemming from a mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS).[1][2] Under deoxygenated conditions, HbS polymerizes, causing red blood cells to deform into a characteristic sickle shape. This sickling leads to a cascade of debilitating complications, including vaso-occlusion, chronic hemolytic anemia, inflammation, and severe pain. A promising therapeutic strategy for SCD is the reactivation of fetal hemoglobin (γ-globin) expression, which can interfere with HbS polymerization and ameliorate the clinical manifestations of the disease.[3]
RK-701 is a potent and highly selective small molecule inhibitor of the histone methyltransferases G9a and GLP.[3] These enzymes are key regulators of gene expression, and their inhibition has been shown to induce the expression of fetal globin.[3] Preclinical studies in mouse models of sickle cell disease have demonstrated the potential of this compound as a therapeutic agent, showing superior efficacy and lower toxicity compared to the current standard of care, hydroxyurea.[3] The mechanism of action of this compound involves the upregulation of BGLT3, a long non-coding RNA, which plays a crucial role in the induction of γ-globin.[3]
These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of sickle cell disease, along with methods for evaluating its therapeutic efficacy.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in mouse models of sickle cell disease.
Table 1: In Vivo Efficacy of this compound on Globin Expression and Histone Methylation
| Parameter | Mouse Model | Treatment Group | Dosage | Route of Administration | Duration | Outcome | Reference |
| εY-globin mRNA levels | C57BL/6J | This compound | 20 mg/kg/day | Intraperitoneal | 5 weeks (5 days/week) | Selective increase in embryonic εy-globin | [3] |
| εY-globin mRNA levels | C57BL/6J | This compound | 50 mg/kg/day | Intraperitoneal | 5 weeks (5 days/week) | Selective increase in embryonic εy-globin | [3] |
| H3K9me2 levels in peripheral blood | C57BL/6J | This compound | 20 mg/kg/day | Intraperitoneal | 5 weeks (5 days/week) | Significant decrease | [3] |
| H3K9me2 levels in peripheral blood | C57BL/6J | This compound | 50 mg/kg/day | Intraperitoneal | 5 weeks (5 days/week) | Significant decrease | [3] |
Table 2: Hematological Parameters in Townes Sickle Cell Mouse Model
| Parameter | Genotype | Value (Mean ± SD) |
| White Blood Cells (K/µL) | HbSS | 20.3 ± 4.5 |
| Red Blood Cells (M/µL) | HbSS | 3.9 ± 0.6 |
| Hemoglobin (g/dL) | HbSS | 7.9 ± 1.1 |
| Hematocrit (%) | HbSS | 26.8 ± 3.9 |
| Mean Corpuscular Volume (fL) | HbSS | 69.1 ± 3.2 |
| Mean Corpuscular Hemoglobin (pg) | HbSS | 20.4 ± 1.2 |
| Reticulocytes (%) | HbSS | 35.7 ± 8.1 |
Note: This table provides baseline hematological data for the Townes SCD mouse model, which can be used as a reference for evaluating the effects of this compound treatment.
Experimental Protocols
I. In Vivo Administration of this compound
This protocol describes the preparation and intraperitoneal administration of this compound to sickle cell disease mouse models. The Townes and Berkeley mouse models are commonly used and well-characterized for SCD research.[4]
A. Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile insulin (B600854) syringes with 28-30 gauge needles
-
Animal balance
-
70% ethanol
-
Townes or Berkeley sickle cell mice (8-12 weeks old)
B. This compound Formulation Preparation (for a 10 mg/mL stock solution):
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the this compound powder in sterile DMSO to create a stock solution. For a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
For a working solution for injection, dilute the DMSO stock solution with sterile corn oil. For example, to prepare a 1 mg/mL working solution, add 100 µL of the 10 mg/mL this compound stock solution to 900 µL of sterile corn oil.
-
Vortex the working solution vigorously immediately before each injection to ensure a uniform suspension.
C. Intraperitoneal (IP) Injection Procedure:
-
Weigh each mouse to determine the precise injection volume.
-
Gently restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse to a slight head-down position to allow the abdominal organs to shift cranially.
-
Wipe the lower right or left abdominal quadrant with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. Avoid injecting into the cecum, which is located in the lower right quadrant.
-
Gently pull back the plunger to ensure that no fluid (blood or urine) enters the syringe, which would indicate improper needle placement.
-
Slowly inject the calculated volume of the this compound formulation. The maximum recommended IP injection volume for mice is 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reactions post-injection.
D. Dosing and Treatment Schedule:
-
Dosage: Administer this compound at a dose of 20 mg/kg or 50 mg/kg body weight.
-
Frequency: Injections should be performed once daily for five consecutive days, followed by a two-day rest period.
-
Duration: Continue this treatment regimen for a total of five weeks.
II. Monitoring Therapeutic Efficacy
A. Blood Sample Collection:
-
Collect peripheral blood samples from the tail vein or via retro-orbital bleeding at baseline and at the end of the treatment period.
-
For hematological analysis, collect blood in EDTA-coated tubes to prevent coagulation.
-
For serum analysis, collect blood in tubes without anticoagulant and allow it to clot.
B. Hematological Analysis:
-
Perform a complete blood count (CBC) using an automated hematology analyzer to determine red blood cell count, hemoglobin levels, hematocrit, and red blood cell indices.
-
Prepare blood smears and stain with Wright-Giemsa to morphologically assess red blood cell sickling.
-
Quantify the percentage of sickled cells by counting at least 500 red blood cells under a microscope.
C. Hemoglobin Analysis by High-Performance Liquid Chromatography (HPLC):
-
Prepare hemolysates from whole blood samples by lysing the red blood cells with a lysis buffer.
-
Centrifuge the lysate to remove cell debris.
-
Inject the supernatant into an HPLC system equipped with a cation-exchange column suitable for hemoglobin analysis.
-
Use a programmed buffer gradient to separate the different hemoglobin fractions (HbF, HbA, HbS).
-
Quantify the percentage of each hemoglobin variant based on the peak area in the chromatogram.
D. Analysis of H3K9me2 Levels by Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq):
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Crosslink protein-DNA complexes within the cells using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs.
-
Immunoprecipitate the chromatin using an antibody specific for H3K9me2.
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Prepare a DNA library for high-throughput sequencing.
-
Sequence the library and analyze the data to identify genomic regions enriched for H3K9me2. Compare the H3K9me2 profiles between treated and control groups to assess the effect of this compound.
Visualizations
References
- 1. In vivo HSC prime editing rescues sickle cell disease in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Limitations of mouse models for sickle cell disease conferred by their human globin transgene configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Mouse models of sickle cell disease: imperfect and yet very informative - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of RK-701 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RK-701 is a potent and highly selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP).[1] By inhibiting these enzymes, this compound leads to a reduction in histone H3 lysine (B10760008) 9 dimethylation (H3K9me2), a key epigenetic mark associated with gene silencing.[1][2] This mechanism of action makes this compound a valuable tool for studying the role of G9a/GLP in various biological processes and a potential therapeutic agent for diseases such as sickle cell disease, where it has been shown to reactivate fetal hemoglobin (HbF) expression by upregulating γ-globin.[1][2][3]
These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for their specific in vitro studies. The protocols outlined below cover methods to assess both the desired biological activity and the potential cytotoxic effects of the compound, ensuring the selection of a concentration that is both effective and minimally toxic to the cells under investigation.
Data Presentation: Quantitative Profile of this compound
The following table summarizes the available quantitative data for this compound from various in vitro assays. It is important to note that the optimal concentration for any given experiment will be cell-type and assay-dependent.
| Parameter | Value | Target/Cell Line | Comments |
| IC50 | 23-27 nM | G9a | Half-maximal inhibitory concentration for the primary target enzyme.[1][2] |
| IC50 | 53 nM | GLP | Half-maximal inhibitory concentration for the closely related enzyme.[1] |
| Effective Concentration Range | 0.01 - 3 µM | HUDEP-2 and primary human CD34+ cells | Concentration range demonstrated to upregulate γ-globin mRNA and HbF expression.[2] |
| Cytotoxicity (CC50/IC50) | Not explicitly reported; low toxicity observed | HUDEP-2 cells | This compound has been shown to have essentially no cytotoxic effect on the viability of HUDEP-2 cells at effective concentrations.[1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and the general workflow for determining its optimal concentration, the following diagrams are provided in the DOT language for Graphviz.
This compound Signaling Pathway
Caption: this compound inhibits G9a/GLP, leading to reduced H3K9me2 and subsequent upregulation of BGLT3 and γ-globin.
Experimental Workflow for Optimal Concentration Determination
Caption: A general workflow for determining the optimal in vitro concentration of this compound.
Experimental Protocols
The following protocols provide a framework for determining the optimal concentration of this compound. It is recommended to adapt these protocols to the specific cell type and experimental conditions.
Protocol 1: Determination of Cytotoxicity and Cell Viability using MTT Assay
This assay determines the concentration of this compound that affects cell viability.
Materials:
-
This compound
-
Cell line of interest (e.g., HUDEP-2)
-
Complete cell culture medium
-
96-well clear flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of concentrations (e.g., 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, and a vehicle control with the same percentage of DMSO as the highest concentration).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with untreated cells and vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Determination of Functional Activity by Measuring γ-globin Expression (RT-qPCR)
This protocol assesses the effective concentration of this compound for inducing the desired biological response.
Materials:
-
This compound
-
Erythroid progenitor cells (e.g., HUDEP-2 or primary CD34+ cells)
-
Appropriate differentiation medium
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for γ-globin and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR system
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate erythroid progenitor cells according to standard protocols.
-
Compound Treatment: On the appropriate day of differentiation, treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 3 µM) and a vehicle control.
-
Incubation: Incubate the cells for a suitable period to allow for changes in gene expression (e.g., 4 days).[2]
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
RT-qPCR: Perform real-time quantitative PCR using primers for γ-globin and a housekeeping gene.
-
Data Analysis: Calculate the relative expression of γ-globin mRNA normalized to the housekeeping gene using the ΔΔCt method. Plot the fold change in γ-globin expression against the log of the this compound concentration to determine the EC50 value.
Conclusion
The determination of an optimal concentration of this compound is a critical step for the successful execution of in vitro studies. By systematically evaluating both the cytotoxic and the functional effects of the compound, researchers can identify a concentration window that provides a robust biological response with minimal off-target effects. The protocols and data presented in these application notes serve as a valuable resource for initiating studies with this compound and can be adapted to a wide range of experimental systems.
References
- 1. A specific G9a inhibitor unveils BGLT3 lncRNA as a universal mediator of chemically induced fetal globin gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A specific G9a inhibitor unveils BGLT3 lncRNA as a universal mediator of chemically induced fetal globin gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocols for Measuring γ-Globin Expression Following RK-701 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sickle cell disease (SCD) is a genetic disorder resulting from mutations in the β-globin gene.[1] A promising therapeutic strategy for SCD involves the induction of fetal hemoglobin (HbF, α2γ2) to compensate for the defective adult hemoglobin.[2][1][3] RK-701 has been identified as a potent, highly selective, and non-genotoxic inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP), with IC50 values of 23-27 nM and 53 nM, respectively.[4][5][6] Treatment with this compound has been shown to induce the expression of fetal γ-globin in both human erythroid cells and mouse models, making it a promising candidate for SCD therapy.[1][6][7]
The mechanism of this compound involves the epigenetic regulation of the γ-globin gene. This compound inhibits G9a/GLP, which in turn prevents the recruitment of two major γ-globin repressors, BCL11A and ZBTB7A.[1][4] This action selectively upregulates the expression of BGLT3, a long non-coding RNA (lncRNA).[1][5][8][7] The BGLT3 lncRNA is essential for the pharmacological induction of γ-globin gene transcription.[1][8][7] This application note provides detailed protocols for quantifying the induction of γ-globin at both the mRNA and protein levels following treatment with this compound.
Mechanism of Action of this compound
The following diagram illustrates the proposed signaling pathway for this compound-mediated induction of γ-globin.
Experimental Design and Workflow
Effective measurement of γ-globin induction requires a well-controlled experiment. Key considerations include the choice of cell model, this compound concentration, and appropriate controls.
-
Cell Models:
-
HUDEP-2 cells: An immortalized human umbilical cord blood-derived erythroid progenitor cell line that can be differentiated into adult-type hemoglobin-expressing cells. This compound has been shown to upregulate γ-globin mRNA in these cells.[2][4]
-
Primary Human CD34+ Hematopoietic Stem and Progenitor Cells: These cells can be differentiated in vitro into erythroid lineages and represent a more physiologically relevant model. This compound treatment significantly increases γ-globin mRNA and the percentage of HbF-expressing cells in this model.[1][5]
-
-
This compound Treatment:
-
Controls:
The diagram below outlines a typical experimental workflow for assessing the effect of this compound.
Experimental Protocols
Protocol 1: Analysis of γ-Globin mRNA Expression by RT-qPCR
This protocol details the measurement of γ-globin mRNA levels relative to a housekeeping gene.
Materials:
-
TRIzol™ Reagent or equivalent RNA extraction kit
-
Chloroform, Isopropanol (B130326), 75% Ethanol
-
Nuclease-free water
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR™ Green PCR Master Mix
-
qPCR-grade primers for γ-globin (HBG) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest approximately 1-5 x 10^6 cells by centrifugation.
-
Lyse cells in 1 mL of TRIzol™ Reagent.
-
Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate RNA by adding 500 µL of isopropanol and incubate for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Air-dry the pellet and resuspend in 20-50 µL of nuclease-free water.
-
Quantify RNA concentration and assess purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix in a 20 µL volume: 10 µL SYBR™ Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL diluted cDNA, and 6 µL nuclease-free water.
-
Run the reaction on a qPCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Analyze data using the ΔΔCt method to determine the fold change in γ-globin expression relative to the housekeeping gene and normalized to the vehicle control.[10]
-
Protocol 2: Analysis of Fetal Hemoglobin (HbF) Positive Cells by Flow Cytometry
This protocol is for quantifying the percentage of cells expressing HbF.[9]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation/Permeabilization Solution (e.g., Cytofix/Cytoperm™ kit)
-
Anti-human HbF antibody (FITC or PE conjugated)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest approximately 0.5-1 x 10^6 cells per sample.
-
Wash cells once with cold PBS.
-
-
Fixation and Permeabilization:
-
Resuspend cells in 100 µL of fixation/permeabilization solution.
-
Incubate for 20 minutes at 4°C.
-
Wash cells twice with 1X Perm/Wash buffer.
-
-
Intracellular Staining:
-
Resuspend the cell pellet in 100 µL of Perm/Wash buffer containing the anti-HbF antibody or the corresponding isotype control.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 1X Perm/Wash buffer.
-
-
Data Acquisition:
-
Resuspend cells in 300-500 µL of PBS or flow cytometry staining buffer.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the data by gating on the live cell population and quantifying the percentage of HbF-positive cells compared to the isotype control.
-
Protocol 3: Quantification of γ-Globin Protein by Western Blot
This protocol allows for the semi-quantitative analysis of γ-globin protein levels.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-γ-globin and anti-loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse harvested cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-γ-globin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to normalize γ-globin levels.
-
Perform densitometry analysis to quantify relative protein expression.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison between treatment groups.
Table 1: Relative γ-Globin mRNA Expression (RT-qPCR)
| Treatment Group | Concentration (µM) | Normalized ΔCt (Mean ± SD) | Fold Change vs. Vehicle |
|---|---|---|---|
| Vehicle (DMSO) | - | 5.6 ± 0.3 | 1.0 |
| This compound | 0.1 | 4.8 ± 0.2 | 1.7 |
| This compound | 0.3 | 3.9 ± 0.4 | 3.2 |
| This compound | 1.0 | 3.1 ± 0.3 | 5.7 |
| Hydroxyurea (Positive Control) | 100 | 3.5 ± 0.5 | 4.4 |
Table 2: Percentage of HbF-Positive Cells (Flow Cytometry)
| Treatment Group | Concentration (µM) | % HbF+ Cells (Mean ± SD) |
|---|---|---|
| Vehicle (DMSO) | - | 8.5% ± 1.2% |
| This compound | 0.1 | 15.2% ± 2.1% |
| This compound | 0.3 | 28.7% ± 3.5% |
| This compound | 1.0 | 45.1% ± 4.2% |
| Hydroxyurea (Positive Control) | 100 | 35.6% ± 3.8% |
Table 3: Relative γ-Globin Protein Levels (Western Blot Densitometry)
| Treatment Group | Concentration (µM) | Relative Densitometry (Mean ± SD) |
|---|---|---|
| Vehicle (DMSO) | - | 1.0 ± 0.15 |
| This compound | 0.1 | 1.9 ± 0.21 |
| This compound | 0.3 | 3.5 ± 0.30 |
| This compound | 1.0 | 5.2 ± 0.45 |
| Hydroxyurea (Positive Control) | 100 | 4.1 ± 0.38 |
References
- 1. A specific G9a inhibitor unveils BGLT3 lncRNA as a universal mediator of chemically induced fetal globin gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a G9a and GLP inhibitor with the ability to reactivate fetal globin expression | BioWorld [bioworld.com]
- 3. A specific G9a inhibitor unveils BGLT3 lncRNA as a universal mediator of chemically induced fetal globin gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | G9a/GLP inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A potential treatment for sickle cell disease | RIKEN [riken.jp]
- 9. researchgate.net [researchgate.net]
- 10. Generation of a genomic reporter assay system for analysis of γ- and β-globin gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying BGLT3 Expression in Response to RK-701 using RT-qPCR
Introduction
Beta-globin locus transcript 3 (BGLT3) is a long non-coding RNA (lncRNA) that plays a crucial role in the developmental regulation of globin gene expression. Specifically, BGLT3 is a positive regulator of fetal γ-globin genes.[1][2][3] The reactivation of fetal hemoglobin is a promising therapeutic strategy for sickle cell disease. RK-701 is a potent and highly selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP).[4][5][6] this compound has been shown to induce the expression of fetal globin by upregulating BGLT3 expression.[5][7][8] This is achieved by inhibiting the recruitment of major γ-globin repressors to the BGLT3 gene locus.[5][8]
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to quantify the expression of BGLT3 in response to treatment with this compound using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).
Data Presentation
The following tables summarize hypothetical quantitative data for BGLT3 expression in human erythroid progenitor (HUDEP-2) cells treated with this compound.
Table 1: BGLT3 Expression in HUDEP-2 Cells Treated with this compound for 48 hours
| Treatment Group | This compound Concentration (µM) | Mean Cq (BGLT3) | Mean Cq (GAPDH) | ΔCq (Mean Cq BGLT3 - Mean Cq GAPDH) | ΔΔCq (ΔCq Sample - ΔCq Control) | Fold Change (2^-ΔΔCq) |
| Vehicle Control | 0 (DMSO) | 28.5 | 19.2 | 9.3 | 0.0 | 1.0 |
| This compound | 0.1 | 27.1 | 19.3 | 7.8 | -1.5 | 2.8 |
| This compound | 0.5 | 25.8 | 19.1 | 6.7 | -2.6 | 6.1 |
| This compound | 1.0 | 24.6 | 19.2 | 5.4 | -3.9 | 14.9 |
| This compound | 2.0 | 24.5 | 19.3 | 5.2 | -4.1 | 17.1 |
Table 2: Time-Course of BGLT3 Expression in HUDEP-2 Cells Treated with 1.0 µM this compound
| Time Point (hours) | Mean Cq (BGLT3) | Mean Cq (GAPDH) | ΔCq (Mean Cq BGLT3 - Mean Cq GAPDH) | ΔΔCq (ΔCq Sample - ΔCq Control) | Fold Change (2^-ΔΔCq) |
| 0 | 28.6 | 19.1 | 9.5 | 0.0 | 1.0 |
| 12 | 27.3 | 19.2 | 8.1 | -1.4 | 2.6 |
| 24 | 26.1 | 19.3 | 6.8 | -2.7 | 6.5 |
| 48 | 24.7 | 19.1 | 5.6 | -3.9 | 14.9 |
| 72 | 24.8 | 19.2 | 5.6 | -3.9 | 14.9 |
Experimental Protocols
This section provides a detailed methodology for quantifying BGLT3 expression in response to this compound treatment.
Cell Culture and Treatment
-
Cell Line: Human Umbilical Cord Blood-Derived Erythroid Progenitor 2 (HUDEP-2) cells.
-
Culture Medium: StemSpan™ SFEM II supplemented with 1 µM dexamethasone, 1 µg/mL doxycycline, 50 ng/mL SCF, 3 IU/mL EPO, and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed HUDEP-2 cells at a density of 2 x 10^5 cells/mL in a 6-well plate.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.0 µM) or a vehicle control (DMSO).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 1.0 µM) and harvest at different time points (e.g., 0, 12, 24, 48, 72 hours).
-
Perform all treatments in triplicate.
-
RNA Extraction
-
Harvest Cells: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
RNA Isolation: Use a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) and follow the manufacturer's protocol.
-
DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control:
-
Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: Use a high-capacity cDNA reverse transcription kit. For each sample, prepare the following reaction mix in a nuclease-free tube:
-
Total RNA: 1 µg
-
10X RT Buffer: 2 µL
-
10X RT Random Primers: 2 µL
-
25X dNTP Mix (100 mM): 0.8 µL
-
MultiScribe™ Reverse Transcriptase: 1 µL
-
Nuclease-free H₂O: to a final volume of 20 µL
-
-
Incubation: Place the tubes in a thermal cycler and run the following program:
-
25°C for 10 minutes
-
37°C for 120 minutes
-
85°C for 5 minutes
-
Hold at 4°C
-
-
Storage: The resulting cDNA can be used immediately or stored at -20°C.
RT-qPCR
-
Primer Design: Design primers specific for BGLT3 and a reference gene (e.g., GAPDH).
-
BGLT3 Forward Primer: 5'-AGTGAGGGCCAGGACAGGAG-3'
-
BGLT3 Reverse Primer: 5'-TGCAGGCTGGTCCTCAACTT-3'
-
GAPDH Forward Primer: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse Primer: 5'-TTGAGGTCAATGAAGGGGTC-3'
-
-
qPCR Reaction Setup: Use a commercial SYBR Green or TaqMan-based qPCR master mix. Prepare the following reaction mix for each sample and primer set in a 96-well qPCR plate:
-
2X SYBR Green Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA (diluted 1:10): 2 µL
-
Nuclease-free H₂O: 7 µL
-
-
qPCR Program: Run the plate on a real-time PCR detection system with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: (for SYBR Green) 65°C to 95°C, incrementing by 0.5°C every 5 seconds.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each sample.
-
Normalize the Cq value of the target gene (BGLT3) to the Cq value of the reference gene (GAPDH) to obtain the ΔCq.
-
Calculate the fold change in gene expression using the 2^-ΔΔCq method.
-
Mandatory Visualization
Caption: Experimental workflow for quantifying BGLT3 expression.
References
- 1. Fetal γ-globin genes are regulated by the BGLT3 long noncoding RNA locus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fetal γ-globin genes are regulated by the BGLT3 long noncoding RNA locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | G9a/GLP inhibitor | Probechem Biochemicals [probechem.com]
- 6. This compound, a G9a and GLP inhibitor with the ability to reactivate fetal globin expression | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A specific G9a inhibitor unveils BGLT3 lncRNA as a universal mediator of chemically induced fetal globin gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RK-701 in Erythroid Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing RK-701, a selective inhibitor of G9a/GLP histone methyltransferases, in erythroid differentiation assays. The provided methodologies are intended to guide research into the induction of fetal hemoglobin (HbF) and the study of erythropoiesis.
Introduction
This compound is a potent and selective small molecule inhibitor of the histone methyltransferases G9a and GLP with an IC50 of 23-27 nM.[1][2] It has been demonstrated to upregulate the expression of fetal γ-globin, leading to an increase in fetal hemoglobin (HbF) production.[1][3] This effect is particularly relevant for the development of therapies for β-hemoglobinopathies such as sickle cell disease and β-thalassemia. The mechanism of action of this compound involves the inhibition of G9a/GLP, which leads to a reduction in H3K9me2 marks at the γ-globin locus, upregulation of the long non-coding RNA BGLT3, and modulation of the activity of key transcriptional repressors of fetal globin, BCL11A and ZBTB7A.[1][4][5]
These protocols detail the application of this compound in erythroid differentiation assays using two common model systems: primary human CD34+ hematopoietic stem and progenitor cells (HSPCs) and the human erythroid progenitor cell line HUDEP-2.
Data Summary
The following tables summarize the quantitative data regarding the effects of this compound on erythroid differentiation, primarily focusing on the induction of fetal globin expression.
Table 1: Effect of this compound on Globin Gene Expression in HUDEP-2 Cells [3][6][7]
| This compound Concentration (µM) | Relative γ-globin mRNA Expression (Fold Change) | Relative β-globin mRNA Expression (Fold Change) |
| 0.01 | Modest Increase | No Significant Change |
| 0.03 | Increased | No Significant Change |
| 0.1 | Significant Increase | No Significant Change |
| 0.3 | Strong Increase | No Significant Change |
| 1 | Maximum Increase | No Significant Change |
| 3 | Plateau or slight decrease from max | No Significant Change |
Table 2: Effect of this compound on Fetal Hemoglobin (HbF) in Differentiated CD34+ Cells [3][4]
| Treatment | γ-globin mRNA Expression (Relative to control) | % HbF-expressing Cells (Flow Cytometry) |
| Vehicle Control | 1.0 | Baseline |
| This compound (1 µM) | Significantly Increased | Dose-dependent increase |
| Hydroxyurea (Comparator) | Increased | Increased |
Signaling Pathway of this compound in Fetal Globin Induction
The following diagram illustrates the proposed signaling pathway through which this compound induces the expression of fetal γ-globin.
Caption: this compound inhibits the G9a/GLP complex, leading to reduced H3K9me2 and derepression of BGLT3 and γ-globin.
Experimental Protocols
Protocol 1: Erythroid Differentiation of Human CD34+ Cells and this compound Treatment
This protocol describes a multi-phase liquid culture system for the differentiation of CD34+ HSPCs into erythroid cells, incorporating this compound treatment to assess its effect on fetal hemoglobin induction.
Materials:
-
Cryopreserved human CD34+ cells
-
IMDM (Iscove's Modified Dulbecco's Medium)
-
Fetal Bovine Serum (FBS)
-
Human AB Serum
-
Stem Cell Factor (SCF)
-
Interleukin-3 (IL-3)
-
Erythropoietin (EPO)
-
Holo-transferrin
-
Insulin
-
Heparin
-
This compound (dissolved in DMSO)
-
Cell culture plates
-
Flow cytometry antibodies: Anti-CD71, Anti-CD235a (Glycophorin A)
Procedure:
This protocol is divided into three phases over approximately 14-21 days.
Phase 1: Expansion (Day 0-7)
-
Thaw cryopreserved CD34+ cells according to the supplier's instructions.
-
Culture the cells in expansion medium at a density of 5 x 10^4 to 1 x 10^5 cells/mL.
-
Expansion Medium: IMDM supplemented with 20% FBS, 1% Penicillin-Streptomycin, 100 ng/mL SCF, 20 ng/mL IL-3, and 3 U/mL EPO.
-
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
On day 4, dilute the culture with fresh expansion medium to maintain the cell density.
Phase 2: Differentiation (Day 7-14)
-
On day 7, harvest the cells by centrifugation and resuspend them in differentiation medium.
-
Differentiation Medium: IMDM supplemented with 20% FBS, 1% Penicillin-Streptomycin, 3 U/mL EPO, 200 µg/mL Holo-transferrin, and 10 µg/mL Insulin.
-
-
Plate the cells at a density of 2-5 x 10^5 cells/mL.
-
This compound Treatment: Add this compound to the differentiation medium at desired concentrations (e.g., 0.1 µM, 0.3 µM, 1 µM). A vehicle control (DMSO) should be run in parallel.[1]
-
Continue incubation at 37°C and 5% CO2. Replenish the medium with fresh differentiation medium containing this compound or vehicle every 2-3 days.
Phase 3: Maturation and Analysis (Day 14 onwards)
-
On day 10-14, harvest the cells for analysis.
-
Flow Cytometry: Stain cells with fluorescently conjugated antibodies against erythroid surface markers CD71 and CD235a to assess the efficiency of erythroid differentiation.
-
Globin Expression Analysis:
-
RT-qPCR: Extract total RNA and perform reverse transcription followed by quantitative PCR to measure the relative expression of γ-globin and β-globin mRNA.
-
HPLC or Flow Cytometry for HbF: Analyze the percentage of HbF at the protein level.
-
Protocol 2: Erythroid Differentiation of HUDEP-2 Cells and this compound Treatment
HUDEP-2 cells are an immortalized human erythroid progenitor cell line that can be differentiated into mature erythrocytes. This protocol outlines their maintenance, differentiation, and treatment with this compound.
Materials:
-
HUDEP-2 cells
-
StemSpan™ SFEM II medium
-
Stem Cell Factor (SCF)
-
Erythropoietin (EPO)
-
Dexamethasone
-
Doxycycline
-
IMDM
-
Human AB Serum
-
Holo-transferrin
-
Insulin
-
This compound (dissolved in DMSO)
-
Cell culture plates
Procedure:
Expansion of Undifferentiated HUDEP-2 Cells:
-
Culture HUDEP-2 cells in expansion medium.
-
Expansion Medium: StemSpan™ SFEM II supplemented with 50 ng/mL SCF, 3 U/mL EPO, 1 µM dexamethasone, and 1 µg/mL doxycycline.
-
-
Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL by passaging every 2-3 days.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
Erythroid Differentiation:
-
To induce differentiation, wash the HUDEP-2 cells twice with serum-free IMDM to remove expansion factors.
-
Resuspend the cells in differentiation medium at a density of 2-3 x 10^5 cells/mL.
-
Differentiation Medium: IMDM supplemented with 3% human AB serum, 2% FBS, 3 U/mL EPO, 200 µg/mL holo-transferrin, and 10 µg/mL insulin. Doxycycline is omitted from the differentiation medium.
-
-
This compound Treatment: Add this compound to the differentiation medium at the desired final concentrations (e.g., 0.1 µM to 3 µM). Include a vehicle control (DMSO).[1]
-
Incubate the cells for 4-7 days to allow for differentiation. The optimal duration may need to be determined empirically.
-
Harvest the cells for analysis of globin expression (RT-qPCR, HPLC) and erythroid markers (flow cytometry for CD71 and CD235a).
Experimental Workflow Diagram
The following diagram outlines the general workflow for an erythroid differentiation assay incorporating this compound treatment.
Caption: General workflow for assessing this compound's effect on erythroid differentiation.
References
- 1. Ex Vivo Human CD34+ Erythroid Culture. [bio-protocol.org]
- 2. Flow cytometric analysis of human bone marrow: I. Normal erythroid development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A specific G9a inhibitor unveils BGLT3 lncRNA as a universal mediator of chemically induced fetal globin gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive phenotyping of erythropoiesis in human bone marrow: Evaluation of normal and ineffective erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for RK-701 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the solubility and preparation of RK-701 for use in cell-based assays. This compound is a potent and highly selective inhibitor of G9a and G9a-like protein (GLP) histone methyltransferases, playing a crucial role in epigenetic regulation.[1][2] It has been identified as a promising compound for inducing fetal hemoglobin (HbF) expression, offering a potential therapeutic strategy for sickle cell disease (SCD).[3][4]
Introduction
This compound is a small-molecule inhibitor that competitively binds to the histone H3 substrate-binding site of G9a/GLP.[5] This inhibition leads to a reduction in histone H3 lysine (B10760008) 9 dimethylation (H3K9me2), an epigenetic mark associated with gene repression.[3] In the context of globin gene regulation, this compound treatment leads to the upregulation of the long non-coding RNA BGLT3.[2][3][4] This, in turn, plays a crucial role in the reactivation of γ-globin expression and subsequent induction of fetal hemoglobin.[3][4] this compound has demonstrated high selectivity and low cytotoxicity, making it a valuable tool for studying epigenetic mechanisms and a potential therapeutic agent.[2][4]
Data Presentation
Solubility of this compound
| Solvent | Solubility | Molar Concentration (at max solubility) | Notes |
| DMSO | 89 mg/mL | 199.31 mM | Use fresh, high-quality DMSO as it can be hygroscopic, which may reduce solubility.[1] |
| Ethanol | 89 mg/mL | Not specified | |
| Water | Insoluble | N/A |
Data compiled from publicly available sources.[1]
In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Notes |
| G9a IC₅₀ | 23-27 nM | Enzyme Assay | |
| GLP IC₅₀ | 53 nM | Enzyme Assay | |
| Effective Concentration | 0.01 - 3 µM | HUDEP-2, primary human CD34⁺ cells | For induction of γ-globin and HbF expression.[6] |
| Incubation Time | 4 days | HUDEP-2, primary human CD34⁺ cells | For observing significant changes in gene and protein expression.[6] |
IC₅₀ values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) 0.22 µm syringe filter compatible with DMSO
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. To prepare a 10 mM stock solution, for example, weigh 4.465 mg of this compound (Molecular Weight: 446.54 g/mol ).
-
Dissolving: Add the appropriate volume of sterile DMSO to the this compound powder. For a 10 mM stock solution from 4.465 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can assist in dissolution if needed.
-
Sterilization (Optional): For sensitive cell culture applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[1]
Protocol 2: Treatment of Adherent Cells with this compound
Materials:
-
Adherent cells cultured in appropriate vessels (e.g., 96-well plates, T-25 flasks)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the adherent cells at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is critical to maintain a consistent final DMSO concentration across all experimental conditions, including the vehicle control. The final DMSO concentration should typically be kept below 0.5% to minimize solvent-induced cytotoxicity.[7]
-
Cell Treatment:
-
Aspirate the old medium from the cell culture vessels.
-
Gently wash the cells with PBS.
-
Add the prepared this compound working solutions or the vehicle control (medium with the same final concentration of DMSO) to the respective wells or flasks.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 4 days for HbF induction studies).[6]
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as RNA extraction for qPCR, protein extraction for Western blotting, or flow cytometry for HbF analysis.
Protocol 3: Treatment of Suspension Cells with this compound
Materials:
-
Suspension cells (e.g., HUDEP-2) in culture
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Counting: Determine the cell density of the suspension culture.
-
Cell Plating: Seed the cells into appropriate culture vessels (e.g., 24-well plates) at the desired density in fresh complete cell culture medium.
-
Preparation of Working Solutions: Prepare concentrated working solutions of this compound in complete cell culture medium. For example, to achieve a final concentration of 1 µM in a 1 mL culture volume, you can prepare a 10X working solution (10 µM) and add 100 µL to the well. Remember to prepare a corresponding vehicle control with the same final DMSO concentration.
-
Cell Treatment: Add the prepared this compound working solutions or the vehicle control to the cell suspensions.
-
Incubation: Gently mix the contents of the wells and incubate the cells for the desired period (e.g., 4 days).[6]
-
Downstream Analysis: After the incubation period, collect the cells by centrifugation for subsequent analysis.
Visualizations
Caption: Signaling pathway of this compound in the induction of fetal hemoglobin.
Caption: General experimental workflow for using this compound in cell-based assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | G9a/GLP inhibitor | Probechem Biochemicals [probechem.com]
- 3. A specific G9a inhibitor unveils BGLT3 lncRNA as a universal mediator of chemically induced fetal globin gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potential treatment for sickle cell disease | RIKEN [riken.jp]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Addressing Low Response to RK-701 in Erythroid Precursor Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using RK-701 in erythroid precursor cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP) with IC50 values of 23-27 nM and 53 nM, respectively.[1][2] Its primary mechanism of action in erythroid precursor cells is the inhibition of G9a/GLP, which leads to a reduction in histone H3 lysine (B10760008) 9 dimethylation (H3K9me2), a repressive epigenetic mark.[3] This epigenetic modification results in the upregulation of the long non-coding RNA BGLT3, which plays a crucial role in the reactivation of fetal hemoglobin (HbF) by inducing γ-globin expression.[3][4] this compound also downregulates the expression of BCL11A and ZBTB7A, which are known repressors of fetal globin.[5]
Q2: What is the expected outcome of treating erythroid precursor cells with this compound?
A2: Treatment of erythroid precursor cells, such as HUDEP-2 cells or primary human CD34+ derived cells, with this compound is expected to increase the expression of γ-globin mRNA and fetal hemoglobin (HbF) protein.[3][5] This is achieved without significantly affecting cell viability or the overall erythroid differentiation process.[1][5] A successful experiment will show a dose-dependent increase in the percentage of HbF-expressing cells.[5]
Q3: What are the recommended cell lines and starting concentrations for this compound treatment?
A3: Commonly used cell models for studying the effects of this compound on erythroid differentiation include the human umbilical cord blood-derived erythroid progenitor cell line (HUDEP-2) and primary human CD34+ hematopoietic stem and progenitor cells differentiated into the erythroid lineage.[1][5] Effective concentrations of this compound have been reported in the range of 0.01 to 3 µM, with significant induction of γ-globin expression often observed at concentrations around 0.3 to 1 µM.[1][5] The typical incubation time for observing these effects is 4 days.[5]
Troubleshooting Guide
Issue: Little to no increase in γ-globin or HbF expression is observed after this compound treatment.
This section provides a step-by-step guide to troubleshoot experiments where this compound fails to elicit the expected response in erythroid precursor cells.
Verification of Experimental Parameters
Q1.1: Was the correct concentration range of this compound used?
A1.1: An inappropriate concentration of this compound can lead to a suboptimal response. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.[6]
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound in HUDEP-2 Cells
Objective: To determine the optimal concentration of this compound for inducing γ-globin expression in HUDEP-2 cells.
Materials:
-
HUDEP-2 cells
-
Expansion medium for HUDEP-2 cells
-
Differentiation medium for HUDEP-2 cells
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for RT-qPCR (e.g., reverse transcriptase, SYBR Green master mix)
-
Primers for γ-globin and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Seed HUDEP-2 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in differentiation medium.
-
This compound Preparation: Prepare serial dilutions of this compound from the stock solution in the differentiation medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a DMSO-only vehicle control.
-
Treatment: Add the prepared this compound dilutions or vehicle control to the corresponding wells.
-
Incubation: Incubate the plate for 4 days at 37°C and 5% CO2.
-
Cell Lysis and RNA Extraction: After incubation, harvest the cells and extract total RNA using a standard protocol.
-
RT-qPCR: Perform reverse transcription followed by quantitative PCR to measure the relative expression levels of γ-globin mRNA. Normalize the expression to the housekeeping gene.
-
Data Analysis: Plot the relative γ-globin expression against the log of the this compound concentration to determine the EC50 (half-maximal effective concentration).
Assessment of Cell Health and Culture Conditions
Q2.1: Are the erythroid precursor cells healthy and in the correct differentiation stage?
A2.1: The responsiveness of erythroid precursor cells to this compound can be highly dependent on their health and differentiation status.
Experimental Protocols
Protocol 2: Assessment of Erythroid Differentiation Markers by Flow Cytometry
Objective: To verify the differentiation stage of erythroid precursor cells.
Materials:
-
Erythroid precursor cells
-
Phosphate-buffered saline (PBS)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against erythroid surface markers (e.g., CD71-FITC and Glycophorin A-PE)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest approximately 1 x 10^6 cells and wash them with cold PBS.
-
Staining: Resuspend the cells in flow cytometry staining buffer and add the anti-CD71 and anti-Glycophorin A antibodies at the manufacturer's recommended concentrations.
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with flow cytometry staining buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the expression of CD71 and Glycophorin A to determine the percentage of cells at different stages of erythroid differentiation.
Reagent and Compound Integrity
Q3.1: Is the this compound compound active and correctly prepared?
A3.1: The stability and proper handling of this compound are critical for its activity.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/System | Value | Reference |
| G9a IC50 | Biochemical Assay | 23-27 nM | [2][5] |
| GLP IC50 | Biochemical Assay | 53 nM | [1][2] |
| Effective Concentration for γ-globin induction | HUDEP-2 cells | 0.01 - 3 µM | [5] |
| Effective Concentration for γ-globin induction | Primary human CD34+ cells | ~0.3 µM | [1] |
Table 2: Expected Outcomes of this compound Treatment in HUDEP-2 Cells
| Parameter | Treatment | Expected Fold Change (vs. Vehicle) |
| γ-globin mRNA expression | 1 µM this compound for 4 days | Significant increase |
| β-globin mRNA expression | 1 µM this compound for 4 days | No significant change |
| H3K9me2 levels at β-globin locus | 1 µM this compound for 4 days | Decrease |
| BGLT3 lncRNA expression | 1 µM this compound for 4 days | Significant increase |
Mandatory Visualizations
Caption: this compound signaling pathway in erythroid precursor cells.
Caption: Troubleshooting workflow for low this compound response.
References
- 1. This compound | G9a/GLP inhibitor | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A specific G9a inhibitor unveils BGLT3 lncRNA as a universal mediator of chemically induced fetal globin gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A specific G9a inhibitor unveils BGLT3 lncRNA as a universal mediator of chemically induced fetal globin gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting RK-701 Instability in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of using the G9a/GLP inhibitor, RK-701, in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP).[1] Its primary mechanism of action is the inhibition of H3K9me2 (dimethylation of histone H3 at lysine (B10760008) 9), which leads to the upregulation of certain genes.[2][3] Notably, this compound has been shown to induce the expression of fetal hemoglobin (HbF) by upregulating γ-globin and the long non-coding RNA BGLT3, making it a compound of interest for sickle cell disease research.[3][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage is crucial for maintaining the stability and activity of this compound. The following table summarizes the recommended conditions:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[3] |
Q3: What is the recommended working concentration of this compound in cell culture?
A3: The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, published studies have shown effective concentrations in the range of 0.01 to 3 µM for inducing γ-globin expression in HUDEP-2 and CD34+ cells.[3] It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.
Q4: How stable is this compound in cell culture medium?
A4: While specific data on the half-life of this compound in various cell culture media is not extensively published, it has been reported to be acceptably stable in liver microsomes, suggesting a degree of metabolic stability.[4] For experiments lasting up to 4 days, replenishment of the medium containing this compound may not be necessary.[3][4] However, for longer-term cultures, the stability of the compound in the specific medium at 37°C should be considered a potential issue.
Troubleshooting Guide: this compound Instability in Long-Term Culture
This guide addresses common issues users may encounter when using this compound in cell culture experiments extending beyond a few days.
Problem 1: Diminished or inconsistent biological effect of this compound over time.
-
Possible Cause: Degradation of this compound in the cell culture medium at 37°C.
-
Solution: For long-term experiments, it is recommended to replenish the medium with freshly prepared this compound every 2-3 days. This helps to maintain a consistent effective concentration of the inhibitor.
-
-
Possible Cause: Cellular metabolism of this compound.
-
Solution: If you suspect cellular metabolism is reducing the effective concentration of this compound, consider increasing the frequency of media changes. You can also perform a stability assessment to determine the rate of degradation in your specific cell culture system (see Experimental Protocols section).
-
-
Possible Cause: Adsorption of this compound to plasticware.
-
Solution: While less common for this class of molecules, significant adsorption to plastic can occur. If you suspect this is an issue, consider using low-protein-binding plates.
-
Problem 2: Increased cell death or signs of toxicity in long-term cultures.
-
Possible Cause: Accumulation of toxic metabolites of this compound.
-
Solution: Regular replenishment of the cell culture medium will help to remove any potential toxic byproducts.
-
-
Possible Cause: Off-target effects at high concentrations.
-
Solution: Ensure you have performed a thorough dose-response curve to identify the lowest effective concentration. Using a concentration that is too high can lead to off-target effects and cytotoxicity over time.
-
-
Possible Cause: Solvent (DMSO) toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum, typically below 0.1%. Prepare a high-concentration stock of this compound in DMSO to minimize the volume added to your culture.
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a method to determine the stability of this compound in your specific cell culture medium and conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)
-
Sterile, low-protein-binding microcentrifuge tubes
-
HPLC-MS system for analysis
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the working solution: Dilute the this compound stock solution in your complete cell culture medium to your desired final concentration (e.g., 1 µM).
-
Incubation: Aliquot the this compound-containing medium into sterile, low-protein-binding tubes. Incubate at 37°C in a cell culture incubator.
-
Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72, 96 hours). The 0-hour time point should be collected immediately after preparation.
-
Sample Storage: Immediately freeze the collected samples at -80°C until analysis.
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample. This will provide an estimate of the compound's half-life in your culture conditions.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. Inhibition of histone lysine methyltransferases G9a and GLP by ejection of structural Zn(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A specific G9a inhibitor unveils BGLT3 lncRNA as a universal mediator of chemically induced fetal globin gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of RK-701
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the bioavailability of RK-701 for in vivo experiments. The information is presented in a question-and-answer format to directly address potential challenges and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a highly selective and non-genotoxic inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP).[1][2] It is a valuable tool for studying the epigenetic regulation of gene expression. However, this compound is poorly soluble in water, which can limit its absorption and, consequently, its bioavailability when administered in vivo, particularly through the oral route. Ensuring adequate bioavailability is crucial for achieving therapeutic concentrations at the target site and obtaining reliable experimental results.
Q2: What are the known formulation strategies for administering this compound in vivo?
A2: Several formulations have been successfully used to administer this compound in animal models. These generally involve the use of a primary solvent, such as dimethyl sulfoxide (B87167) (DMSO), in combination with co-solvents and surfactants to improve solubility and stability. Common vehicles include combinations of DMSO, polyethylene (B3416737) glycol 300 (PEG300), Tween 80, saline, and corn oil.[1][3] For oral administration, suspensions in carboxymethyl cellulose (B213188) (CMC-Na) have also been reported.[3]
Q3: What is the mechanism of action of this compound?
A3: this compound functions as a competitive inhibitor of G9a and GLP, enzymes that catalyze the mono- and di-methylation of lysine (B10760008) 9 on histone H3 (H3K9me1 and H3K9me2). This methylation is a key epigenetic mark associated with transcriptional repression. By inhibiting G9a and GLP, this compound can lead to a decrease in H3K9 methylation, resulting in the reactivation of silenced genes. The G9a/GLP complex can also methylate non-histone proteins, suggesting a broader role in cellular processes.[4]
Troubleshooting Guides
Formulation and Administration Challenges
Problem: this compound precipitates out of solution during formulation or administration.
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Ensure that the concentration of this compound does not exceed its solubility in the chosen vehicle. Refer to the solubility data table below. |
| Incorrect Solvent Ratios | Strictly adhere to the validated formulation protocols. The order of solvent addition can be critical. For example, it is often recommended to first dissolve this compound in a small amount of DMSO before adding co-solvents like PEG300 and Tween 80, followed by the aqueous component.[1] |
| Temperature Effects | Some formulations may require gentle warming and sonication to achieve complete dissolution.[1] However, be cautious of potential degradation at high temperatures. |
| Instability Over Time | Prepare fresh formulations for each experiment and use them immediately.[1] Avoid storing diluted solutions for extended periods. |
Problem: Inconsistent or low bioavailability observed in in vivo experiments.
| Possible Cause | Troubleshooting Step |
| Inadequate Formulation | The chosen formulation may not be optimal for the intended route of administration. For oral administration, consider formulations that enhance absorption, such as those containing penetration enhancers or forming a stable emulsion. |
| Improper Administration Technique | Ensure proper technique for the chosen route (oral gavage or intraperitoneal injection) to avoid misdosing. Refer to the detailed experimental protocols below and the specific troubleshooting guides for each technique. |
| First-Pass Metabolism | If administering orally, this compound may be subject to first-pass metabolism in the liver, reducing systemic exposure. Consider intraperitoneal administration to bypass the gastrointestinal tract and first-pass effect. |
| Animal-to-Animal Variability | Biological variability between animals can lead to different pharmacokinetic profiles. Ensure a sufficient number of animals per group to obtain statistically significant data. |
Quantitative Data Summary
Table 1: Solubility of this compound in Common Pharmaceutical Vehicles
| Solvent/Vehicle | Solubility | Notes |
| Water | Insoluble[3] | - |
| DMSO | 89 mg/mL[3] | Freshly opened DMSO is recommended as it can be hygroscopic. |
| Ethanol | 89 mg/mL[3] | - |
| 10% DMSO in Corn Oil | 2.5 mg/mL[1] | Requires sonication to achieve a clear solution. |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2.5 mg/mL[1] | Requires sonication and warming to 80°C for a clear solution. |
Table 2: Pharmacokinetic Parameters of an Intraperitoneal this compound Formulation in Mice
| Formulation | Dose (mg/kg) | Cmax (µM) |
| Not specified | 25 | 42.4[5] |
Cmax: Maximum plasma concentration.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol is based on a commonly used formulation for achieving systemic exposure to this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of sterile DMSO. Vortex and sonicate briefly if necessary to ensure complete dissolution.
-
Prepare the final formulation. In a sterile tube, add the required volumes of each component in the following order, vortexing after each addition:
-
40% PEG300
-
10% of the this compound DMSO stock solution
-
5% Tween 80
-
45% Saline
-
-
Ensure complete dissolution. The final solution should be clear. If precipitation occurs, gentle warming and sonication can be used.[1]
-
Administer immediately. It is recommended to use the freshly prepared formulation for animal dosing.[1]
Protocol 2: Administration of this compound via Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound formulation
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Calculate the required dose volume. Weigh the mouse and calculate the injection volume based on the desired dosage and the concentration of the this compound formulation.
-
Restrain the mouse. Gently but firmly restrain the mouse by scruffing the neck to expose the abdomen. Tilt the mouse's head slightly downwards.
-
Identify the injection site. The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Disinfect the injection site. Swab the area with 70% ethanol.
-
Insert the needle. Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate. Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or yellowish fluid appears, withdraw the needle and reinject at a different site with a new sterile needle.[6]
-
Inject the solution. Slowly and steadily inject the full volume of the this compound formulation.
-
Withdraw the needle. Remove the needle smoothly and return the mouse to its cage.
-
Monitor the animal. Observe the mouse for any signs of distress, such as lethargy or abdominal swelling, for a short period after the injection.
Troubleshooting Intraperitoneal Injections
| Issue | Possible Cause | Solution |
| Subcutaneous Leakage | Improper needle placement; needle did not fully penetrate the peritoneal wall. | Ensure the needle is inserted at the correct angle and depth. After injection, apply gentle pressure to the injection site for a few seconds. |
| Bleeding at Injection Site | Puncture of a superficial blood vessel. | Apply gentle pressure with a sterile gauze until bleeding stops. |
| Animal Distress (vocalization, struggling) | Pain from the injection or improper restraint. | Ensure proper and gentle restraint. Use a new, sharp needle for each injection. Warm the injection solution to room temperature. |
| No or Low Efficacy | Injection into the gastrointestinal tract, bladder, or subcutaneous space. | Refine injection technique. Always aspirate before injecting to confirm proper needle placement. |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. research.vt.edu [research.vt.edu]
- 3. selleckchem.com [selleckchem.com]
- 4. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A specific G9a inhibitor unveils BGLT3 lncRNA as a universal mediator of chemically induced fetal globin gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Assessing the Genotoxicity of RK-701 and Other Novel Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the genotoxicity of investigational compounds like RK-701.
Frequently Asked Questions (FAQs)
Q1: What is the known genotoxicity profile of this compound?
A1: this compound, a selective G9a and G9a-like protein (GLP) inhibitor, has been evaluated for its genotoxic potential and is considered non-genotoxic. Studies have shown that this compound did not exhibit mutagenicity in the Ames test, nor did it induce micronuclei formation in in vivo studies.[1] Specifically, this compound was found to be non-mutagenic in Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation.[1] Furthermore, oral administration of this compound at doses up to 100 mg/kg for two weeks did not lead to an increase in micronuclei in the bone marrow cells of rats.[1]
Q2: What is a standard battery of tests for assessing the genotoxicity of a new chemical entity?
A2: A standard genotoxicity testing battery is designed to detect a broad range of genetic damage. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD), recommend a tiered approach.[2][3][4][5][6] A typical battery includes:
-
A test for gene mutation in bacteria (e.g., Ames test).[7]
-
An in vitro mammalian cell assay to assess chromosomal damage (e.g., in vitro micronucleus assay or chromosomal aberration assay).[7]
-
An in vivo genotoxicity test to evaluate effects in a whole animal model (e.g., in vivo micronucleus assay).[7][8]
Q3: When should a Comet assay be considered?
A3: The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.[3][5][9] It is often used as a follow-up test when initial results are equivocal or to investigate the mechanism of genotoxicity.[10] It can be particularly useful for assessing genotoxicity in tissues that cannot be evaluated by standard cytogenetic assays.[10][11] The in vivo Comet assay is recommended by some regulatory bodies as a second in vivo test to complement the micronucleus assay, especially to detect DNA damage in organs like the liver.[10]
Troubleshooting Guides
Ames Test (Bacterial Reverse Mutation Assay)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High number of spontaneous revertant colonies on negative control plates | Contamination of bacterial strains, media, or water. Instability of the tester strain. Presence of trace amounts of histidine. | Use freshly prepared, sterile reagents. Verify the genetic markers of the bacterial strains. Ensure the minimal glucose agar (B569324) is truly minimal in histidine. |
| No or low revertant counts on positive control plates | Inactive positive control substance. Incorrect concentration of positive control. Inactive S9 mix (if applicable). Improper incubation conditions. | Use a fresh, validated batch of the positive control. Verify the concentration and preparation of the positive control solution. Test the activity of the S9 fraction with a known pro-mutagen. Ensure the incubator is at the correct temperature (37°C) and humidity. |
| Toxicity to bacteria at all tested concentrations | The test compound is bactericidal or bacteriostatic. | Reduce the concentration range of the test compound. If toxicity persists even at very low concentrations, this assay may not be suitable. |
| Precipitation of the test compound on the agar plate | Poor solubility of the test compound in the solvent or top agar. | Test different solvents for better solubility. Gently warm the top agar before mixing with the test compound. Note the presence of precipitate when scoring the plates. |
In Vitro Micronucleus Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High frequency of micronuclei in negative control cells | Suboptimal cell culture conditions (e.g., high passage number, mycoplasma contamination). Reagent contamination. Excessive mechanical stress during cell harvesting. | Use low-passage, healthy cells and regularly test for mycoplasma. Use sterile, high-quality reagents. Handle cells gently during trypsinization and centrifugation. |
| Low or no increase in micronuclei with positive control | Inactive positive control. Insufficient treatment time or concentration. Cell line is resistant to the positive control. | Use a fresh, validated positive control at the appropriate concentration. Optimize the treatment duration based on the cell cycle length. Ensure the chosen cell line is sensitive to the positive control used. |
| High cytotoxicity at all concentrations | The test compound is highly cytotoxic. | Lower the concentration range of the test compound. The top concentration should generally not exceed 50-60% cytotoxicity. |
| Difficulty in scoring micronuclei | Poor slide preparation (e.g., cell clumps, cytoplasmic staining). Inappropriate staining. | Prepare a single-cell suspension before making slides. Optimize the cytocentrifugation or slide-dropping technique. Use a DNA-specific stain (e.g., Giemsa, DAPI) and ensure proper staining and washing times.[12] |
Comet Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background DNA damage in control cells | Harsh cell handling (e.g., excessive scraping, high-speed centrifugation).[13] Exposure of cells to light during the assay. Contaminated or old reagents. Suboptimal lysis conditions. | Use enzymatic digestion or gentle scraping for adherent cells.[13] Perform all steps under dim or yellow light to prevent UV-induced DNA damage. Use freshly prepared, high-purity reagents. Ensure the lysis buffer is at the correct pH and temperature. |
| No comets observed in positive control cells | Ineffective positive control. Insufficient electrophoresis time or voltage. DNA degradation. | Use a fresh, appropriate positive control (e.g., H₂O₂ for oxidative damage). Optimize electrophoresis conditions for your specific cell type and equipment.[14] Avoid excessive enzymatic treatment or harsh lysis that could lead to complete DNA degradation. |
| Agarose (B213101) gel slides off the microscope slide | Improperly coated slides. Incomplete drying of the first agarose layer. | Use pre-coated slides or ensure your own coating procedure is effective. Allow the first layer of agarose to solidify completely before adding the cell layer. |
| Variable results between replicate slides | Uneven electrophoresis field. Inconsistent cell density. Subjectivity in scoring. | Ensure the electrophoresis tank is level and the buffer covers the slides evenly. Prepare a homogenous cell suspension and apply a consistent volume to each slide. Use standardized scoring criteria and automated image analysis software to reduce bias.[15][16] |
Data Presentation
Table 1: Ames Test Results for this compound
| Strain | Metabolic Activation (S9) | This compound Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Mutagenicity Index (MI) | Result |
| TA98 | - | 0 (Vehicle) | 25 ± 4 | - | Negative |
| 10 | 27 ± 5 | 1.1 | |||
| 50 | 24 ± 3 | 1.0 | |||
| 100 | 26 ± 6 | 1.0 | |||
| + | 0 (Vehicle) | 45 ± 7 | - | Negative | |
| 10 | 48 ± 5 | 1.1 | |||
| 50 | 46 ± 8 | 1.0 | |||
| 100 | 49 ± 6 | 1.1 | |||
| TA100 | - | 0 (Vehicle) | 130 ± 15 | - | Negative |
| 10 | 135 ± 12 | 1.0 | |||
| 50 | 128 ± 18 | 1.0 | |||
| 100 | 133 ± 16 | 1.0 | |||
| + | 0 (Vehicle) | 155 ± 20 | - | Negative | |
| 10 | 160 ± 18 | 1.0 | |||
| 50 | 152 ± 22 | 1.0 | |||
| 100 | 158 ± 19 | 1.0 |
A result is considered positive if there is a dose-dependent increase in revertant colonies and the Mutagenicity Index (MI) is ≥ 2.
Table 2: In Vitro Micronucleus Assay Results for this compound in Human Lymphocytes
| Treatment | Concentration (µM) | % Cytotoxicity | Number of Binucleated Cells Scored | Number of Micronucleated Binucleated Cells | % Micronucleated Binucleated Cells | Result |
| Vehicle Control | 0 | 0 | 2000 | 10 | 0.5 | Negative |
| This compound | 1 | 5 | 2000 | 11 | 0.55 | |
| 10 | 12 | 2000 | 9 | 0.45 | ||
| 50 | 25 | 2000 | 12 | 0.6 | ||
| Positive Control | 1 (Mytomycin C) | 45 | 2000 | 150 | 7.5 | Positive |
A result is considered positive if there is a statistically significant, dose-dependent increase in the percentage of micronucleated cells.
Table 3: In Vivo Comet Assay Results for this compound in Rat Liver Cells
| Treatment Group | Dose (mg/kg) | Number of Animals | Mean % Tail DNA ± SD | Olive Tail Moment ± SD | Result |
| Vehicle Control | 0 | 5 | 3.5 ± 1.2 | 1.8 ± 0.6 | Negative |
| This compound | 25 | 5 | 3.8 ± 1.5 | 2.0 ± 0.8 | |
| 50 | 5 | 4.1 ± 1.3 | 2.2 ± 0.7 | ||
| 100 | 5 | 3.9 ± 1.6 | 2.1 ± 0.9 | ||
| Positive Control | 50 (Ethyl methanesulfonate) | 5 | 25.8 ± 5.7 | 15.4 ± 3.2 | Positive |
A result is considered positive if there is a statistically significant increase in % Tail DNA and/or Olive Tail Moment compared to the vehicle control.
Experimental Protocols & Workflows
Ames Test (Bacterial Reverse Mutation Assay)
This test evaluates the ability of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.
Detailed Methodology:
-
Bacterial Strains: Use appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver).
-
Procedure: a. Add 0.1 mL of bacterial culture to 2.0 mL of molten top agar at 45°C. b. Add 0.1 mL of the test compound solution (this compound) or control. c. Add 0.5 mL of S9 mix or buffer. d. Vortex briefly and pour onto a minimal glucose agar plate. e. Incubate at 37°C for 48-72 hours.
-
Data Collection: Count the number of revertant colonies per plate.
-
Evaluation Criteria: A positive result is a dose-related increase in revertants, typically at least a doubling over the negative control value.
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.
Detailed Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6) or primary cells like human peripheral blood lymphocytes.
-
Treatment: Expose duplicate cell cultures to at least three concentrations of this compound, along with vehicle and positive controls. Treatment duration is typically 3-6 hours with S9, or for one full cell cycle without S9.
-
Cytokinesis Block: After treatment, add Cytochalasin B to block cell division at the two-cell stage, allowing for the identification of cells that have completed one mitosis.[2][17]
-
Harvesting: Harvest cells approximately 1.5-2 normal cell cycles after the beginning of treatment.
-
Slide Preparation and Staining: Prepare slides, fix the cells, and stain with a DNA-specific stain.
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Cytotoxicity: Assess cytotoxicity in parallel to ensure that micronucleus formation is not a secondary effect of cell death.
Comet Assay
The Comet assay measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.
Detailed Methodology:
-
Cell Preparation: Prepare a single-cell suspension from the tissue of interest (in vivo) or from cell culture (in vitro).
-
Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.[12]
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose alkali-labile sites.[18]
-
Electrophoresis: Apply an electric field. Fragmented DNA will migrate from the nucleus towards the anode, forming the comet tail.
-
Neutralization and Staining: Neutralize the slides and stain with a fluorescent DNA dye (e.g., SYBR Green, ethidium (B1194527) bromide).
-
Analysis: Visualize the slides using a fluorescence microscope and quantify the extent of DNA damage using image analysis software. Key parameters include % Tail DNA and Olive Tail Moment.[19]
References
- 1. books.rsc.org [books.rsc.org]
- 2. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. Federal Register :: International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability [federalregister.gov]
- 5. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
- 6. database.ich.org [database.ich.org]
- 7. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. oecd.org [oecd.org]
- 10. Micronucleus Assay | PPTX [slideshare.net]
- 11. Ames test | PPT [slideshare.net]
- 12. Micronucleus Assay: Pitfalls and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Controlling variation in the comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Comet Assay: Methods for Quantitative Image Analysis and Reproducibility | NIST [nist.gov]
- 16. Frontiers | Statistical analysis of comet assay results [frontiersin.org]
- 17. ovid.com [ovid.com]
- 18. Factors affecting the in vitro micronucleus assay for evaluation of nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Mitigating potential side effects of G9a inhibition with RK-701
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the G9a inhibitor, RK-701. The information is intended for scientists and drug development professionals to help mitigate potential side effects and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective and potent small-molecule inhibitor of the histone methyltransferase G9a (also known as EHMT2) and the closely related G9a-like protein (GLP, or EHMT1).[1][2] Its primary mechanism of action is the competitive inhibition of the histone H3 substrate binding site, which prevents the di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me2), a key epigenetic mark associated with transcriptional repression.[2] this compound has demonstrated high selectivity with over 1,000-fold greater inhibition of G9a/GLP compared to other methyltransferases.[2]
Q2: What are the known downstream effects of G9a inhibition by this compound?
The primary downstream effect of this compound is the reduction of global and gene-specific H3K9me2 levels.[3] This leads to the reactivation of silenced genes. For example, in erythroid cells, this compound treatment upregulates the expression of fetal γ-globin by promoting the expression of the long non-coding RNA BGLT3.[2][3] G9a inhibition has also been shown to impact various signaling pathways, including the Wnt, Hippo, and mTOR pathways.[4]
Q3: Is this compound cytotoxic?
This compound is characterized as a low-toxicity inhibitor.[1][2] Studies have shown that it has essentially no cytotoxic effect on the viability of normal cells, such as the rat myoblast cell line H9c2 and human umbilical cord blood-derived erythroid progenitor (HUDEP-2) cells, at effective concentrations.[2] However, as with any experimental compound, it is crucial to determine the optimal, non-toxic concentration for your specific cell line through dose-response experiments.
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO.[1] For in vitro experiments, it is recommended to prepare a stock solution in fresh, anhydrous DMSO to avoid precipitation, as moisture can reduce its solubility.[1] Stock solutions can be stored at -80°C for up to one year.[1] For in vivo studies, specific formulations using co-solvents like PEG300 and Tween-80 may be required to achieve a clear solution.[1][3] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[3]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no reduction in global H3K9me2 levels after this compound treatment. | 1. This compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution may have led to degradation of the compound. | - Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles. - Prepare fresh dilutions from a new stock aliquot for each experiment. |
| 2. Suboptimal Concentration: The concentration of this compound used may be too low for the specific cell line or experimental conditions. | - Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. - Titrate the concentration of this compound and assess H3K9me2 levels by Western blot. | |
| 3. Insufficient Incubation Time: The duration of treatment may not be long enough to observe a significant reduction in H3K9me2 levels. | - Perform a time-course experiment to determine the optimal incubation time for your experimental system. - Assess H3K9me2 levels at various time points (e.g., 24, 48, 72 hours) after this compound treatment. | |
| Unexpected cytotoxicity or a significant decrease in cell viability. | 1. High Concentration of this compound: Although reported to have low toxicity, very high concentrations of this compound may induce cytotoxic effects in sensitive cell lines. | - Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the EC50 for cytotoxicity in your specific cell line. - Use a concentration of this compound that is well below the cytotoxic threshold but still effective for G9a inhibition. |
| 2. Off-Target Effects: At higher concentrations, the risk of off-target effects increases, which could contribute to cytotoxicity. | - Use the lowest effective concentration of this compound. - Consider using a structurally different G9a inhibitor as a control to confirm that the observed phenotype is due to G9a inhibition. | |
| 3. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Ensure the final concentration of the solvent in the cell culture medium is below the toxic level for your cells (typically <0.1% for DMSO). - Include a vehicle-only control in your experiments. | |
| No change in the expression of the target gene of interest after this compound treatment. | 1. G9a-Independent Regulation: The target gene may not be primarily regulated by G9a-mediated H3K9me2 in your cell type. | - Confirm G9a binding to the promoter of your target gene using Chromatin Immunoprecipitation (ChIP). - Investigate other potential regulatory mechanisms for your gene of interest. |
| 2. Compensatory Mechanisms: Cells may activate compensatory pathways to counteract the effects of G9a inhibition. | - Analyze the expression of other epigenetic modifiers or transcription factors that may be involved in the regulation of your target gene. - Consider inhibiting compensatory pathways in combination with this compound. | |
| 3. Insufficient Treatment Duration: The treatment time may not be sufficient to induce transcriptional changes. | - Perform a time-course experiment and analyze target gene expression at different time points. | |
| Difficulty dissolving this compound for in vivo studies. | 1. Poor Aqueous Solubility: this compound has poor solubility in water. | - Use a formulation with co-solvents such as PEG300, Tween-80, and saline to prepare a clear solution for injection.[1][3] - Follow established protocols for preparing in vivo formulations of hydrophobic compounds. |
Quantitative Data Summary
| Inhibitor | Target(s) | IC50 | Notes |
| This compound | G9a, GLP | 23-27 nM (G9a), 53 nM (GLP)[1][2] | Highly selective and low toxicity.[1][2] |
| UNC0638 | G9a, GLP | <15 nM (G9a), 19 nM (GLP) | Well-characterized G9a/GLP inhibitor, but may have some off-target effects at higher concentrations. |
| BIX-01294 | G9a, GLP | 2.7 µM (G9a) | First-generation G9a inhibitor, less potent and selective than newer compounds. |
Experimental Protocols
Western Blot for H3K9me2 Levels
Objective: To determine the effect of this compound on global H3K9me2 levels in cultured cells.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K9me2, anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or DMSO for the determined incubation time.
-
Harvest cells and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the anti-Total Histone H3 antibody as a loading control.
Chromatin Immunoprecipitation (ChIP) followed by qPCR
Objective: To determine if G9a binds to a specific genomic region of interest and if this binding is affected by this compound treatment.
Materials:
-
Cells treated with this compound or vehicle
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Lysis buffers
-
Sonicator
-
Anti-G9a antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
qPCR primers for the target genomic region and a negative control region
-
SYBR Green qPCR master mix
Procedure:
-
Treat cells with this compound or vehicle.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Sonciate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin with the anti-G9a antibody or IgG control overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction and ethanol (B145695) precipitation.
-
Perform qPCR using primers specific to the target region and a negative control region to quantify the amount of immunoprecipitated DNA.
Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the change in mRNA expression of a target gene after treatment with this compound.
Materials:
-
Cells treated with this compound or vehicle
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR master mix
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Harvest cells and extract total RNA using a commercial kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA using a reverse transcriptase.
-
Set up the qPCR reaction with primers for the target gene and a housekeeping gene, SYBR Green master mix, and the synthesized cDNA.
-
Run the qPCR reaction in a real-time PCR machine.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizations
Caption: G9a Signaling Pathways and the Effect of this compound.
Caption: Experimental Workflow for G9a Inhibition Studies.
References
Validation & Comparative
A Comparative Analysis of RK-701 and Hydroxyurea for Fetal Hemoglobin Induction
For Researchers, Scientists, and Drug Development Professionals
Fetal hemoglobin (HbF) induction is a cornerstone of therapeutic strategies for sickle cell disease (SCD), aiming to ameliorate the clinical severity of the disease by inhibiting the polymerization of sickle hemoglobin (HbS). For decades, hydroxyurea (B1673989) has been the primary pharmacological agent for HbF induction. However, the quest for more potent and universally effective therapies has led to the investigation of novel agents like RK-701. This guide provides an objective comparison of the efficacy of this compound and hydroxyurea, supported by available experimental data, to inform ongoing research and drug development efforts.
Performance Comparison: this compound vs. Hydroxyurea
The following tables summarize the key characteristics and reported efficacy of this compound and hydroxyurea in inducing HbF.
| Compound | Target/Mechanism of Action | Reported HbF Induction | Key Advantages | Limitations/Side Effects |
| This compound | G9a/GLP methyltransferase inhibitor.[1][2] | Significantly increased γ-globin mRNA and HbF protein levels in human CD34+ hematopoietic cells.[1] Upregulated γ-globin mRNA in HUDEP-2 cells in a concentration-dependent manner.[1][2] | Highly selective and non-genotoxic.[1] Potentially more effective at inducing HbF than hydroxyurea in vitro.[1] Low in vivo toxicity reported in mice.[2] | Primarily preclinical data available; clinical trial data in humans is not yet widely published. Long-term safety and efficacy in patients are unknown. |
| Hydroxyurea | Ribonucleotide reductase inhibitor.[3][4] Also proposed to act via nitric oxide-cGMP pathway[5][6] and by reducing the expression of γ-globin gene repressors BCL11A and ZBTB7A.[7] | Highly variable response, with induced HbF levels ranging from 10% to over 30%.[5] Mean increase in HbF of 11.2% in one study.[8] Optimal dosing can achieve >30% HbF.[9] | Long-standing clinical use with established efficacy and safety profiles.[4][5][10] Reduces frequency of pain crises, acute chest syndrome, and need for blood transfusions.[4][5][6] | Variable patient response.[5][11] Myelosuppression is a known side effect.[3][4] The complete mechanism of HbF induction remains elusive.[5][7] |
Quantitative Efficacy Data
The following table presents a summary of quantitative data from in vitro studies comparing the effects of this compound and hydroxyurea on γ-globin expression.
| Parameter | This compound | Hydroxyurea | Cell Type | Source |
| Relative γ-globin mRNA expression | Significant, dose-dependent increase | Less effective than this compound at comparable concentrations | Human CD34+ hematopoietic cells | [1][12] |
| Percentage of HbF-expressing cells | Significant, dose-dependent increase | Less effective than this compound at comparable concentrations | Human CD34+ hematopoietic cells | [1][12] |
| H3K9me2 levels (a marker of G9a/GLP activity) | Decreased | No effect | Human CD34+ hematopoietic cells | [1] |
Signaling Pathways and Mechanisms of Action
The induction of HbF by this compound and hydroxyurea is mediated through distinct signaling pathways.
This compound Signaling Pathway
This compound acts as a specific inhibitor of the histone methyltransferases G9a and GLP. This inhibition leads to a reduction in H3K9me2 levels at the β-globin gene locus, which in turn upregulates the expression of BGLT3, a long non-coding RNA.[1] BGLT3 plays a crucial role in the reactivation of γ-globin gene expression.[1]
Caption: this compound mechanism of action for HbF induction.
Hydroxyurea Signaling Pathway
The mechanism of action for hydroxyurea is more complex and thought to be multifactorial.[4] One prominent proposed pathway involves the generation of nitric oxide (NO), which stimulates soluble guanylyl cyclase (sGC) to produce cyclic GMP (cGMP).[5][6] Increased cGMP levels are believed to play a role in the induction of γ-globin expression.[5] Additionally, hydroxyurea has been shown to reduce the levels of the fetal globin gene repressors BCL11A and ZBTB7A.[7] Interestingly, recent research suggests that hydroxyurea may also induce γ-globin expression by promoting BGLT3 expression, similar to this compound, although through a different upstream mechanism.[1][13]
Caption: Proposed mechanisms of action for hydroxyurea in HbF induction.
Experimental Protocols
Accurate measurement of HbF is critical for evaluating the efficacy of inducing agents. The following outlines a general workflow for quantifying HbF levels in erythroid cells.
Experimental Workflow for HbF Quantification
This workflow illustrates the key steps involved in treating cells with HbF-inducing agents and subsequently measuring the induction of HbF.
Caption: General experimental workflow for assessing HbF induction.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Human CD34+ Hematopoietic Stem and Progenitor Cells: Cells are cultured in appropriate media to induce erythroid differentiation. The HbF-inducing agent (e.g., this compound or hydroxyurea) is added at various concentrations at a specific day of differentiation (e.g., day 10).[12]
-
HUDEP-2 Cells: These immortalized human erythroid progenitor cells are maintained in culture and treated with the inducing agent for a specified duration (e.g., 4 days).[1][12]
2. RNA Isolation and RT-qPCR for γ-globin mRNA:
-
Total RNA is extracted from the treated and control cells using standard methods.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative PCR (qPCR) is then carried out using primers specific for γ-globin and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of γ-globin mRNA is calculated.[12]
3. Flow Cytometry for Percentage of HbF-expressing Cells:
-
Cells are fixed and permeabilized to allow intracellular staining.[14]
-
A fluorescently labeled monoclonal antibody specific to the γ-chain of human HbF is used to stain the cells.[14]
-
The percentage of HbF-positive cells is determined by flow cytometry.[12][14]
4. High-Performance Liquid Chromatography (HPLC) for HbF Protein Levels:
-
Cell lysates are prepared, and the hemoglobin variants are separated by ion-exchange HPLC.
-
The area under the curve for the HbF peak is quantified to determine the percentage of HbF relative to total hemoglobin.[14]
Conclusion
Both this compound and hydroxyurea have demonstrated the ability to induce HbF, a critical therapeutic goal in sickle cell disease. Hydroxyurea is an established therapy with proven clinical benefits, although its efficacy is variable and its mechanisms of action are not fully elucidated.[4][5][10] this compound, a novel G9a/GLP inhibitor, shows promise in preclinical studies with a more targeted mechanism and potentially greater in vitro efficacy than hydroxyurea.[1] The development of this compound and other epigenetic modulators represents a rational design approach to HbF induction.[1][15] Further clinical investigation of this compound is necessary to determine its safety and efficacy in patients with sickle cell disease. The ongoing research into novel therapeutics and a deeper understanding of the molecular pathways governing HbF expression are crucial for developing more effective and universally applicable treatments for β-hemoglobinopathies.
References
- 1. A specific G9a inhibitor unveils BGLT3 lncRNA as a universal mediator of chemically induced fetal globin gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a G9a and GLP inhibitor with the ability to reactivate fetal globin expression | BioWorld [bioworld.com]
- 3. droracle.ai [droracle.ai]
- 4. Hydroxyurea in Sickle Cell Disease: Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Review of Known Mechanisms of Hydroxyurea-induced Foetal Haemoglobin for Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxyurea induces fetal hemoglobin by the nitric oxide–dependent activation of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Hydroxyurea: effects on hemoglobin F production in patients with sickle cell anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The modern use of hydroxyurea for children with sickle cell anemia | Haematologica [haematologica.org]
- 10. Fetal haemoglobin induction in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. New method for quantitative determination of fetal hemoglobin-containing red blood cells by flow cytometry: application to sickle-cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeted therapeutic strategies for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of G9a Inhibitors: RK-701 vs. UNC0638 in Preclinical Models
In the rapidly evolving landscape of epigenetic drug discovery, inhibitors of the histone methyltransferase G9a have emerged as promising therapeutic agents for a range of diseases, including cancer and genetic disorders. Among the frontrunners in this class of molecules are RK-701 and UNC0638. This guide provides a comprehensive comparison of these two inhibitors based on available preclinical data, offering researchers, scientists, and drug development professionals a detailed overview to inform their research and development efforts.
Biochemical and Pharmacological Profile
Both this compound and UNC0638 are potent inhibitors of G9a and the closely related G9a-like protein (GLP), which are responsible for histone H3 lysine (B10760008) 9 dimethylation (H3K9me2), a key epigenetic mark associated with transcriptional repression. However, they exhibit distinct biochemical and pharmacological properties.
UNC0638 is a well-established chemical probe for G9a/GLP, demonstrating high potency with IC50 values of less than 15 nM for G9a and 19 nM for GLP.[1] In contrast, this compound shows slightly lower but still potent inhibition, with IC50 values in the range of 23-27 nM for G9a and 53 nM for GLP.[1][2] A notable differentiator is the reported toxicity profile. Several studies have highlighted that this compound exhibits significantly lower cytotoxicity in preclinical models compared to UNC0638.[3] For instance, one study noted that this compound showed essentially no cytotoxic effect on the viability of normal cells, a clear advantage over commercially available G9a inhibitors like UNC0638.[3] Furthermore, while UNC0638 has been reported to have poor pharmacokinetics in vivo, this compound has demonstrated favorable safety profiles in animal studies.[3][4]
| Parameter | This compound | UNC0638 | Reference |
| Target | G9a/GLP | G9a/GLP | [1] |
| IC50 (G9a) | 23-27 nM | <15 nM | [1][2] |
| IC50 (GLP) | 53 nM | 19 nM | [1] |
| Toxicity | Low to non-genotoxic | Cytotoxic at higher concentrations | [3][4] |
| Pharmacokinetics | Favorable in vivo profile reported | Poor in vivo pharmacokinetics reported | [3][4] |
Efficacy in Preclinical Models
Both inhibitors have demonstrated efficacy in various preclinical settings, primarily by reactivating gene expression silenced by G9a-mediated H3K9me2.
In the context of sickle cell disease , this compound has been shown to induce fetal globin expression in both human erythroid cells and mouse models, suggesting its potential as a therapeutic agent for this genetic disorder.[3][5]
In oncology , G9a inhibition has been shown to suppress tumor growth and metastasis. UNC0638 has been demonstrated to inhibit the growth of non-small cell lung cancer (NSCLC) cells and suppress the Wnt signaling pathway.[6][7] It has also been shown to suppress migration and invasion in triple-negative breast cancer cells. In mouse xenograft models, UNC0642, a close analog of UNC0638, suppressed tumor growth of bladder and lung cancer.[8][9] While direct head-to-head in vivo cancer studies are limited, the lower toxicity profile of this compound suggests it may offer a wider therapeutic window.
Impact on Signaling Pathways
G9a plays a crucial role in regulating key signaling pathways implicated in cancer progression. Inhibition of G9a by agents like this compound and UNC0638 can, therefore, have profound effects on cellular behavior.
Wnt/β-catenin Signaling Pathway
G9a is known to suppress the expression of several negative regulators of the Wnt/β-catenin pathway, such as Dickkopf-1 (DKK1) and Adenomatous Polyposis Coli 2 (APC2).[6][10] By inhibiting G9a, both this compound and UNC0638 can lead to the re-expression of these Wnt antagonists, thereby attenuating pro-tumorigenic Wnt signaling.[6][7] This has been observed in non-small cell lung cancer, where UNC0638 treatment led to the upregulation of APC2, DKK1, and WIF1, resulting in decreased β-catenin levels.[6]
Caption: G9a Inhibition on the Wnt/β-catenin Pathway.
Hippo Signaling Pathway
The Hippo pathway is a critical regulator of organ size and a tumor suppressor pathway. The transcriptional co-activator YAP is a key downstream effector, and its nuclear localization promotes cell proliferation. G9a has been shown to regulate the Hippo pathway kinase LATS2. G9a-mediated silencing of LATS2 can lead to YAP activation and subsequent cell growth and invasion. G9a inhibitors can, therefore, restore LATS2 expression, leading to the phosphorylation and cytoplasmic retention of YAP, thereby inhibiting its pro-proliferative functions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A specific G9a inhibitor unveils BGLT3 lncRNA as a universal mediator of chemically induced fetal globin gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validating the Role of BGLT3 in RK-701-Mediated γ-Globin Upregulation: A Comparative Guide
This guide provides a comprehensive comparison of RK-701, a novel G9a inhibitor, with other γ-globin inducing agents. It focuses on the pivotal role of the long non-coding RNA, BGLT3, in the mechanism of action of this compound and presents supporting experimental data for researchers, scientists, and drug development professionals.
Comparative Performance of γ-Globin Inducers
The following table summarizes the performance of this compound in comparison to other known γ-globin inducers. The data highlights the central role of BGLT3 in the efficacy of these compounds.
| Compound | Target | Mechanism of γ-Globin Upregulation | BGLT3 Expression | Cell Viability/Toxicity | Supporting Evidence |
| This compound | G9a/GLP methyltransferase | Inhibits G9a, leading to reduced H3K9me2 at the BGLT3 locus, thus upregulating BGLT3 and subsequently γ-globin.[1][2] It also inhibits the recruitment of γ-globin repressors like BCL11A and ZBTB7A to the BGLT3 locus.[1][2] | Significantly upregulated.[3][4] | Low toxicity and non-genotoxic.[1][2] | Studies in HUDEP-2 cells, primary human CD34+ cells, and mouse models.[1][2][5] |
| Hydroxyurea (B1673989) | Ribonucleotide Reductase | The precise mechanism is not fully elucidated but is known to induce γ-globin expression. Recent studies show its effect is also mediated through BGLT3 upregulation.[1][6] | Upregulated.[1] | Can cause myelosuppression and other side effects. | Widely used clinically for sickle cell disease. Its effect on BGLT3 has been demonstrated in HUDEP-2 and CD34+ cells.[4][6] |
| UNC0638 | G9a/GLP methyltransferase | Similar to this compound, it inhibits G9a to induce γ-globin expression.[2] | Implied upregulation through G9a inhibition. | Higher toxicity compared to this compound has been reported.[2] | Preclinical studies in erythroid cells.[2] |
| Salubrinal (B1681411) | eIF2α phosphatase inhibitor | Activates the eIF2α stress pathway, leading to enhanced translation efficiency of γ-globin mRNA.[7] This is a post-transcriptional mechanism. | Not reported to be the primary mechanism. | Induces cellular stress. | Studies in primary human erythroid cells.[7] |
| Decitabine (B1684300)/ 5-Azacytidine | DNA Methyltransferase | Inhibits DNA methylation, leading to demethylation of the γ-globin promoter and subsequent gene activation.[8] | Not reported as the primary mediator. | Can cause cytotoxicity.[8] | Used in the context of myelodysplastic syndromes and has been shown to induce γ-globin.[8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for validating the role of BGLT3 in this compound-mediated γ-globin upregulation.
Cell Culture and Differentiation
-
HUDEP-2 cells: Maintained in StemSpan SFEM II supplemented with 1 µM dexamethasone, 1 µg/mL doxycycline, 50 ng/mL SCF, 3 IU/mL erythropoietin, and 1% penicillin/streptomycin. For differentiation, cells are cultured in Iscove's Modified Dulbecco's Medium (IMDM) with 5% human plasma, 3 IU/mL erythropoietin, 10 µg/mL insulin, 330 µg/mL holo-transferrin, and 2 mM L-glutamine.
-
Human CD34+ cells: Purified from cord blood and differentiated into erythroid cells in a multi-step culture system involving different cocktails of cytokines including SCF, IL-3, and erythropoietin over a period of 18 days.
Drug Treatment
-
Cells are treated with various concentrations of this compound (e.g., 0.01-3 µM) or other inducers like hydroxyurea for a specified period (e.g., 4 days) during the differentiation phase.[3] A DMSO control is run in parallel.
RNA Extraction and Quantitative Real-Time PCR (RT-qPCR)
-
Total RNA is extracted from cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA is synthesized from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.
-
RT-qPCR is performed using a thermal cycler with specific primers for γ-globin, β-globin, BGLT3, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Relative gene expression is calculated using the ΔΔCt method.
Western Blotting
-
Cell lysates are prepared, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against HbF, H3K9me2, G9a, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP)-qPCR
-
Cells are cross-linked with formaldehyde (B43269) to fix protein-DNA interactions.
-
Chromatin is sheared into small fragments by sonication.
-
The sheared chromatin is immunoprecipitated with antibodies against H3K9me2 or IgG (as a negative control).
-
The protein-DNA complexes are captured with protein A/G magnetic beads.
-
DNA is eluted, and the cross-links are reversed.
-
The purified DNA is analyzed by qPCR using primers specific to the BGLT3 promoter region to quantify the enrichment of the target protein.[4]
CRISPR/Cas9-mediated Gene Editing
-
Guide RNAs (gRNAs) targeting the BGLT3 locus are designed and cloned into a Cas9 expression vector.
-
The constructs are delivered into K562 or HUDEP-2 cells via electroporation or lentiviral transduction.
-
Single-cell clones are isolated, and genomic DNA is screened by PCR and Sanger sequencing to identify clones with successful deletion of BGLT3.[9][10]
-
The effect of BGLT3 deletion on γ-globin expression with and without this compound treatment is then assessed by RT-qPCR and Western blotting.
Visualizing the Molecular Pathway and Experimental Design
The following diagrams illustrate the signaling pathway of this compound and the workflow for validating the role of BGLT3.
Caption: this compound signaling pathway for γ-globin upregulation.
Caption: Experimental workflow for validating BGLT3's role.
Discussion and Alternative Pathways
The evidence strongly supports that BGLT3 is a critical mediator of this compound-induced γ-globin expression.[1][2] this compound, a highly selective G9a inhibitor, functions by reducing the repressive H3K9me2 epigenetic mark at the BGLT3 gene locus.[1][4] This leads to the upregulation of BGLT3, a long non-coding RNA that positively regulates γ-globin transcription.[9][10][11] The BGLT3 lncRNA and its transcription are both important for this regulatory function, which involves chromatin looping and interaction with the mediator complex to enhance RNA Polymerase II recruitment to the γ-globin promoters.[9][10][11][12]
Interestingly, BGLT3's role extends beyond this compound, as it has been shown to be indispensable for γ-globin induction by other agents like hydroxyurea, suggesting it may be a universal mediator of chemically induced fetal globin gene expression.[1][6] This positions BGLT3 as a key therapeutic target for sickle cell disease and β-thalassemia.
While the this compound/BGLT3 axis is a promising pathway, it is important to consider alternative mechanisms for γ-globin upregulation. These include:
-
Post-transcriptional regulation: Compounds like salubrinal can increase fetal hemoglobin by enhancing the translation efficiency of γ-globin mRNA, a mechanism independent of transcriptional upregulation.[7]
-
DNA demethylation: Hypomethylating agents such as decitabine can reactivate γ-globin expression by removing repressive methylation marks from its promoter region.[8]
-
Modulation of other signaling pathways: Pathways such as p38 MAPK, JAK/STAT, and PI3K are also implicated in the regulation of γ-globin expression and can be targeted by various small molecules.[8]
-
Targeting other repressors: Besides G9a, other repressors of γ-globin expression like BCL11A and LSD1 are also attractive drug targets.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. A specific G9a inhibitor unveils BGLT3 lncRNA as a universal mediator of chemically induced fetal globin gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Induction of fetal hemoglobin through enhanced translation efficiency of γ-globin mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Signaling Pathways Involved in γ-Globin Gene Induction Using Fetal Hemoglobin Inducer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fetal γ-globin genes are regulated by the BGLT3 long noncoding RNA locus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fetal γ-globin genes are regulated by the BGLT3 long noncoding RNA locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. ithanet.eu [ithanet.eu]
- 14. Comprehensive regulation of γ-globin expression by epigenetic modifications and protein post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Safety and Efficacy of RK-701 in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical safety and efficacy of RK-701, a novel G9a inhibitor, with the current standard-of-care, hydroxyurea (B1673989), for the potential treatment of sickle cell disease (SCD). The information is compiled from available preclinical studies in animal models, offering a data-driven assessment for researchers in the field.
Executive Summary
This compound has emerged as a promising therapeutic candidate for SCD, demonstrating a favorable safety and efficacy profile in early animal studies. As a selective inhibitor of the histone methyltransferase G9a, this compound reactivates fetal hemoglobin (HbF) expression, a key therapeutic strategy for mitigating the pathophysiology of SCD. Preclinical data suggests that this compound may offer advantages over hydroxyurea, including greater potency in inducing HbF and lower cytotoxicity. This guide summarizes the key findings from in vivo and in vitro studies to facilitate an objective evaluation of this compound's potential.
Data Presentation
Table 1: Comparative Efficacy of this compound and Hydroxyurea in In Vitro and In Vivo Models
| Parameter | This compound | Hydroxyurea | Vehicle/Control | Animal Model/Cell Line | Citation |
| In Vitro Efficacy | |||||
| γ-globin mRNA Induction | More effective than hydroxyurea | Effective | Baseline | CD34+ derived cells | [1] |
| HbF-expressing Cells (%) | Concentration-dependent increase | Increased | Baseline | CD34+ derived cells | [1] |
| Cytotoxicity | Low | High | N/A | HUDEP-2 cells | [2] |
| In Vivo Efficacy | |||||
| Mouse Embryonic εy-globin Induction | Selective increase | Not reported in direct comparison | No significant change | Mice | [2] |
| H3K9me2 Levels in Peripheral Blood | Significant decrease | No effect | Baseline | Mice | [2] |
| F-cell Increase (in vivo) | Not explicitly quantified in comparison | Variable, can be significant | N/A | Sickle Cell Mouse Models | [3][4] |
| Reduction in Vaso-occlusive Events | Not yet reported | Reduces events | N/A | Sickle Cell Mouse Models | [5][6] |
Table 2: Preclinical Safety and Tolerability Profile of this compound
| Parameter | Finding | Animal Model | Citation |
| Acute & Sub-chronic Toxicity | |||
| Effect on Body Weight (5 weeks) | No effect at 20-50 mg/kg/day (i.p.) | Mice | [2] |
| Genotoxicity (Micronucleus Test) | No formation of micronuclei up to 100 mg/kg (oral, 2 weeks) | Rats | [2] |
| Hematological & Hepatic Parameters | No serious effects up to 100 mg/kg (oral, 2 weeks) | Rats | [2] |
| Long-Term Toxicology | |||
| NOAEL (No Observed Adverse Effect Level) | Data not yet available | N/A | |
| LD50 (Median Lethal Dose) | Data not yet available | N/A |
Experimental Protocols
In Vivo Efficacy Assessment in Mouse Models of Sickle Cell Disease
A common experimental workflow to assess the in vivo efficacy of compounds like this compound in mouse models of SCD is as follows:
-
Animal Model: Utilize a validated mouse model of sickle cell disease (e.g., Berkeley SCD mouse model).
-
Treatment Groups:
-
Vehicle Control (e.g., saline or appropriate solvent)
-
This compound (e.g., 20-50 mg/kg/day, administered intraperitoneally)
-
Hydroxyurea (positive control, e.g., 50-100 mg/kg/day, administered via drinking water or gavage)
-
-
Dosing Regimen: Administer the respective treatments for a predefined period, for instance, daily for 5 weeks.[2]
-
Monitoring:
-
Body Weight: Record body weight regularly to assess general toxicity.[2]
-
Hematological Analysis: Collect peripheral blood at specified intervals to measure:
-
Fetal Hemoglobin Levels (HbF% or F-cell%): Quantified by high-performance liquid chromatography (HPLC) or flow cytometry.
-
Complete Blood Count (CBC): To monitor red blood cell counts, hemoglobin levels, and other hematological parameters.
-
-
Histone Methylation Analysis: Isolate peripheral blood cells to determine the levels of H3K9me2 via Western blot or other immunoassays to confirm target engagement.[2]
-
-
Efficacy Endpoints:
-
Primary: Increase in fetal hemoglobin levels.
-
Secondary: Reduction in red blood cell sickling, improvement in hematological parameters, reduction in inflammatory markers, and increased survival.
-
-
Statistical Analysis: Compare the outcomes between the treatment groups using appropriate statistical methods.
Long-Term Toxicology Study Design
While specific long-term toxicology data for this compound is not yet published, a general protocol for a 90-day repeated-dose oral toxicity study in rodents, based on regulatory guidelines, would typically involve:
-
Animal Species: Two mammalian species are typically required, one rodent (e.g., Sprague-Dawley rats) and one non-rodent.
-
Groups:
-
Control group (vehicle)
-
At least three dose levels of the test substance (low, mid, and high dose)
-
A recovery group for the control and high-dose groups to assess the reversibility of any toxic effects.
-
-
Administration: The test substance is administered daily via the intended clinical route (e.g., oral gavage) for 90 consecutive days.
-
Observations:
-
Clinical Signs: Daily observation for any signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examination at the beginning and end of the study.
-
Hematology and Clinical Chemistry: Blood samples are collected at multiple time points.
-
Urinalysis: Conducted at several intervals.
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full necropsy at the end of the study.
-
Histopathology: A comprehensive set of tissues and organs are examined microscopically.
-
-
Data Analysis: The data is analyzed to determine the No Observed Adverse Effect Level (NOAEL).
Mandatory Visualization
Caption: Experimental workflow for assessing this compound efficacy in a mouse model of sickle cell disease.
References
- 1. researchgate.net [researchgate.net]
- 2. A specific G9a inhibitor unveils BGLT3 lncRNA as a universal mediator of chemically induced fetal globin gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of in-vitro and in-vivo response to fetal hemoglobin production and γ-mRNA expression by hydroxyurea in Hemoglobinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changing the Clinical Paradigm of Hydroxyurea Treatment for Sickle Cell Anemia Through Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyurea in Sickle Cell Disease: Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxyurea with AKT2 inhibition decreases vaso-occlusive events in sickle cell disease mice - PMC [pmc.ncbi.nlm.nih.gov]
RK-701: A Promising Novel Fetal Globin Inducer with a Distinct Mechanism of Action
A new investigational drug, RK-701, has demonstrated significant potential as a fetal globin inducer, offering advantages in selectivity and cytotoxicity over established therapies for sickle cell disease and β-thalassemia. By targeting the epigenetic regulator G9a, this compound activates a key long non-coding RNA, BGLT3, revealing a potentially universal pathway for fetal hemoglobin induction.
This guide provides a comparative analysis of this compound against other fetal globin inducers, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of Fetal Globin Inducers
The induction of fetal hemoglobin (HbF) is a clinically validated strategy to ameliorate the pathophysiology of sickle cell disease and β-thalassemia. Several compounds have been investigated for their ability to reactivate γ-globin expression in adult erythroid cells. The following tables summarize the quantitative data on the efficacy of this compound in comparison to other notable fetal globin inducers.
Table 1: In Vitro Efficacy of Fetal Globin Inducers in Human CD34+ Hematopoietic Progenitor Cells
| Compound | Concentration | γ-globin mRNA Expression (Fold Change vs. Control) | % HbF-positive Cells | Reference |
| This compound | 1 µM | ~3.5 | ~60% | [1][2] |
| Hydroxyurea (B1673989) | 30 µM | ~2.0 | ~40% | [1][2] |
| Pomalidomide | 0.1 µM | Not directly compared in the same study | 44.7% | [3] |
| Decitabine | 0.3 µM | - | Statistically significant increase | [4] |
| Butyrate (B1204436) | 150 µM | 2-4 fold | - | [5] |
Note: Direct comparative studies for all agents under identical conditions are limited. Data is compiled from multiple sources and should be interpreted with consideration of the different experimental setups.
Table 2: Mechanistic Comparison of Fetal Globin Inducers
| Inducer | Primary Mechanism of Action | Key Molecular Targets | Reference |
| This compound | G9a/GLP histone methyltransferase inhibition | G9a, GLP, BGLT3 lncRNA | [1][2][6] |
| Hydroxyurea | Ribonucleotide reductase inhibition, NO-cGMP pathway activation | Ribonucleotide reductase, soluble guanylyl cyclase | [7][8][9] |
| Pomalidomide | Cereblon (CRBN) E3 ubiquitin ligase modulation | Aiolos (IKZF3), Ikaros (IKZF1) | [3][10] |
| Decitabine | DNA methyltransferase (DNMT) inhibition | DNMT1 | [4] |
| Butyrate Derivatives | Histone deacetylase (HDAC) inhibition | HDACs | [5][11] |
Mechanism of Action: The this compound Advantage
This compound is a highly selective and non-genotoxic small molecule inhibitor of the G9a histone methyltransferase and its homolog GLP.[1][2] Its mechanism of action in inducing fetal globin expression is distinct and offers potential advantages.
The central player in this compound's action is the long non-coding RNA, BGLT3.[1][12][13] this compound treatment leads to the upregulation of BGLT3.[1] This is achieved by inhibiting the G9a-mediated recruitment of major γ-globin repressors, such as BCL11A and ZBTB7A, to the BGLT3 gene locus.[1][6] The upregulation of BGLT3 is crucial for the subsequent induction of γ-globin expression.[1] Interestingly, BGLT3 appears to be a universal mediator for chemically induced fetal globin expression, as its involvement is also implicated in the action of hydroxyurea.[1][6]
This targeted epigenetic modulation by this compound contrasts with the broader mechanisms of other inducers. For instance, hydroxyurea, the current standard of care, has multiple proposed mechanisms, including the generation of nitric oxide and subsequent activation of the cGMP signaling pathway.[7][8] Pomalidomide acts as a molecular glue, inducing the degradation of transcriptional repressors.[3][10] Decitabine is a DNA hypomethylating agent,[4] while butyrate and its derivatives are histone deacetylase (HDAC) inhibitors.[5] The high selectivity of this compound for G9a may translate to a more favorable safety profile with reduced off-target effects compared to less specific agents.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Induction of Fetal Globin in Human CD34+ Cells
-
Cell Culture: Human CD34+ hematopoietic progenitor cells were cultured in a two-phase liquid culture system to induce erythroid differentiation.
-
Treatment: On day 10 of differentiation, cells were treated with various concentrations of this compound (e.g., 1 µM) or hydroxyurea (e.g., 30 µM).[1][2]
-
Analysis of γ-globin mRNA Expression: After 4 days of treatment, total RNA was extracted, and the relative expression of β-globin and γ-globin mRNA was quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[1][2]
-
Flow Cytometry for HbF-positive Cells: On day 11 of differentiation, cells were stained with an anti-HbF antibody and analyzed by flow cytometry to determine the percentage of HbF-expressing cells.[2]
Chromatin Immunoprecipitation (ChIP) Assay for Repressor Binding
-
Cell Line: HUDEP-2 cells, an immortalized human erythroid progenitor cell line, were used.
-
Treatment: Cells were treated with 1 µM this compound for 4 days.
-
ChIP Procedure: Chromatin was cross-linked, sonicated, and immunoprecipitated with antibodies against BCL11A and ZBTB7A.
-
Analysis: The precipitated DNA was analyzed by qPCR to determine the binding of these repressors to the BGLT3 gene locus.[14]
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound signaling pathway for fetal globin induction.
Caption: Hydroxyurea signaling pathway for fetal globin induction.
Caption: Workflow for in vitro comparison of fetal globin inducers.
Conclusion
This compound presents a significant advancement in the development of fetal globin inducers. Its high selectivity for G9a and its mechanism of action through the upregulation of the BGLT3 lncRNA offer a targeted approach to reactivating fetal hemoglobin expression. Experimental data indicates that this compound is a potent inducer of γ-globin, with evidence suggesting superior efficacy and lower cytotoxicity compared to hydroxyurea in preclinical models.[2] The discovery of the central role of BGLT3 not only elucidates the mechanism of this compound but also opens new avenues for therapeutic intervention in hemoglobinopathies. Further clinical investigation is warranted to fully assess the therapeutic potential of this compound in patients with sickle cell disease and β-thalassemia.
References
- 1. Mechanism for fetal hemoglobin induction by hydroxyurea in sickle cell erythroid progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A specific G9a inhibitor unveils BGLT3 lncRNA as a universal mediator of chemically induced fetal globin gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Pomalidomide and lenalidomide regulate erythropoiesis and fetal hemoglobin production in human CD34+ cells [jci.org]
- 4. mdpi.com [mdpi.com]
- 5. Differences in Response to Fetal Hemoglobin Induction Therapy in β-Thalassemia and Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A specific G9a inhibitor unveils BGLT3 lncRNA as a universal mediator of chemically induced fetal globin gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxyurea induces fetal hemoglobin by the nitric oxide–dependent activation of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Systematic Review of Known Mechanisms of Hydroxyurea-induced Foetal Haemoglobin for Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Induction of fetal hemoglobin by propionic and butyric acid derivatives: correlations between chemical structure and potency of Hb F induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fetal γ-globin genes are regulated by the BGLT3 long noncoding RNA locus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Validating G9a/GLP Target Engagement of RK-701 in a Cellular Context: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a chemical probe or drug candidate directly interacts with its intended target within a complex cellular environment is a critical step in preclinical validation. This guide provides a comparative overview of methods to validate the on-target engagement of RK-701, a potent and selective inhibitor of the G9a/GLP (EHMT2/EHMT1) histone methyltransferase complex. We present experimental data and detailed protocols for key assays, comparing this compound with other known G9a/GLP inhibitors.
The G9a/GLP complex is a key epigenetic modifier responsible for mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), marks predominantly associated with transcriptional repression.[1][2][3] Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer and sickle cell disease.[4][5] this compound is a highly selective and non-genotoxic G9a/GLP inhibitor with IC50 values of 23-27 nM for G9a and 53 nM for GLP.[6][7][8][9] Its mechanism of action involves the competitive inhibition of the histone H3 substrate binding site.[4]
This guide will focus on three primary methods for validating the on-target engagement of this compound with G9a/GLP in cells:
-
Western Blotting for H3K9me2: A downstream biomarker approach to assess the functional consequence of G9a/GLP inhibition.
-
Cellular Thermal Shift Assay (CETSA): A biophysical method to directly measure target protein stabilization upon ligand binding.
-
NanoBRET™ Target Engagement Assay: A real-time, in-cell method to quantify compound binding to the target protein.
Comparative Performance of G9a/GLP Inhibitors
The following table summarizes the key performance metrics of this compound and other commonly used G9a/GLP inhibitors.
| Compound | G9a IC50 | GLP IC50 | H3K9me2 Reduction in Cells (EC50) | Notes |
| This compound | 23-27 nM[6][7][8] | 53 nM[7][8] | Concentration-dependent[6] | Highly selective and non-genotoxic.[6][10] |
| UNC0638 | <15 nM[11] | 19 nM[11] | Potent reduction observed[1][12] | Widely used chemical probe, but with poor pharmacokinetic properties.[5] |
| UNC0642 | <2.5 nM[11] | <2.5 nM[11] | Effective reduction in vivo[13] | An in vivo chemical probe with improved pharmacokinetic properties over UNC0638.[5] |
| A-366 | 3.3 nM[11] | 38 nM[11] | Reduces H3K9me2 levels in the brain.[13] | Potent and selective G9a/GLP inhibitor. |
| BIX-01294 | 2.7 µM[11] | Weakly inhibits GLP[11] | Reduces H3K9me2 at µM concentrations[12] | Early G9a inhibitor, less potent and can be toxic at higher concentrations.[12] |
Experimental Protocols and Visualizations
G9a/GLP Signaling Pathway
The G9a/GLP heterodimeric complex utilizes S-adenosyl methionine (SAM) as a methyl donor to catalyze the transfer of methyl groups to H3K9. This methylation event is a key step in the formation of heterochromatin and subsequent gene silencing.
Caption: G9a/GLP complex-mediated H3K9 dimethylation and its inhibition by this compound.
Western Blotting for H3K9me2 Reduction
This assay indirectly measures the engagement of this compound with G9a/GLP by quantifying the downstream decrease in H3K9 dimethylation.
Experimental Workflow
Caption: Step-by-step workflow for assessing H3K9me2 levels by Western Blot.
Detailed Protocol
-
Cell Culture and Treatment: Plate cells (e.g., HUDEP-2, MDA-MB-231) at an appropriate density.[6][12] Treat cells with a dose-response of this compound and comparator compounds (e.g., UNC0638, A-366) for a specified time (e.g., 48-96 hours).
-
Histone Extraction: Harvest cells and perform histone extraction using an acid extraction protocol or a commercial kit.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for H3K9me2. Also, probe a parallel blot or strip and re-probe the same blot with an antibody for total Histone H3 as a loading control.
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software and normalize the H3K9me2 signal to the total H3 signal.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly confirm target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.
Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.
-
Thermal Challenge: Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble G9a or GLP in the supernatant by Western blotting or other sensitive protein detection methods like those based on NanoLuc® technology.[14]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A positive thermal shift in the melting curve for this compound-treated cells compared to the control indicates direct target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a NanoLuc® luciferase-tagged target protein in live cells.[15][16]
Experimental Workflow
Caption: Workflow for the NanoBRET Target Engagement Assay.
Detailed Protocol
-
Cell Line Preparation: Transfect cells (e.g., HEK293) with expression vectors encoding for G9a or GLP fused to NanoLuc® luciferase.
-
Assay Setup: Plate the transfected cells and add a cell-permeable fluorescent tracer that binds to the G9a/GLP active site. Then, add varying concentrations of the test compound (this compound) to compete with the tracer.
-
Signal Detection: After an incubation period, add the NanoLuc® substrate and measure the donor (luciferase) and acceptor (tracer) emissions.
-
Data Analysis: Calculate the NanoBRET™ ratio. A decrease in the BRET signal upon addition of the test compound indicates displacement of the tracer and therefore, target engagement. Plot the BRET ratio against the compound concentration to determine the IC50 value for target engagement.
Logical Comparison of Validation Methods
Caption: Comparison of key features of the three validation methods.
Conclusion
Validating the on-target engagement of this compound with G9a/GLP in cells is achievable through a multi-faceted approach. Western blotting for the H3K9me2 downstream marker provides robust, functional evidence of G9a/GLP inhibition. For direct, biophysical proof of target binding in a cellular environment, CETSA is a valuable tool. For high-throughput, quantitative analysis of compound affinity in live cells, the NanoBRET™ Target Engagement assay is the current state-of-the-art. By employing these methods and comparing the results with known inhibitors, researchers can confidently validate the on-target activity of this compound and advance their drug discovery and chemical biology programs.
References
- 1. G9a/GLP-sensitivity of H3K9me2 Demarcates Two Types of Genomic Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | G9a/GLP inhibitor | Probechem Biochemicals [probechem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound, a G9a and GLP inhibitor with the ability to reactivate fetal globin expression | BioWorld [bioworld.com]
- 10. A specific G9a inhibitor unveils BGLT3 lncRNA as a universal mediator of chemically induced fetal globin gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 16. Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement [promega.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of RK-701
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds like RK-701 are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a G9a/GLP inhibitor.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is crucial to understand the hazards associated with this compound.
Known Hazards: According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance with the following potential effects[1]:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Skin Sensitization: May cause an allergic skin reaction.
Personal Protective Equipment (PPE): To mitigate exposure risks, all personnel handling this compound must wear appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of inadequate ventilation or potential for aerosolization, use a NIOSH-approved respirator.
This compound Waste Classification
Based on its identified hazards, this compound waste must be treated as hazardous chemical waste . It is imperative that it is not disposed of down the drain or in regular solid waste receptacles[2][3]. Improper disposal can lead to environmental contamination and regulatory penalties under the Resource Conservation and Recovery Act (RCRA)[2].
Step-by-Step Disposal Procedures
The following protocol outlines the safe and compliant disposal of this compound and materials contaminated with it.
Step 1: Segregation of Waste
-
Isolate all this compound waste from other laboratory waste streams.
-
This includes:
-
Unused or expired this compound.
-
Contaminated lab supplies (e.g., pipette tips, vials, gloves, bench paper).
-
Solutions containing this compound.
-
Spill cleanup materials.
-
Step 2: Waste Containment
-
Solid Waste:
-
Collect solid this compound waste and contaminated disposable labware in a designated, leak-proof, and sealable container.
-
The container must be compatible with the chemical properties of this compound. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a sealable, leak-proof container, also preferably made of a compatible plastic like HDPE.
-
Do not mix this compound solutions with other chemical wastes unless their compatibility is confirmed.
-
-
Empty Original Containers:
-
Even if seemingly empty, the original this compound container is considered hazardous waste and should be disposed of as such, unless triple-rinsed with a suitable solvent. The rinsate must then be collected as hazardous liquid waste.
-
Step 3: Labeling of Waste Containers
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
The concentration and quantity of the waste.
-
The date of waste generation.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant/sensitizer).
-
Step 4: Storage of Hazardous Waste
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of laboratory personnel and away from general traffic.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at any one time.
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport the hazardous waste outside of the laboratory. Trained EHS personnel will handle the transportation and final disposal.
Experimental Protocols Cited
This guidance is based on standard laboratory chemical waste management protocols and does not cite specific experimental procedures for this compound disposal. The principles are derived from established guidelines for handling hazardous chemical waste in a research setting.
Quantitative Data Summary
No quantitative data regarding disposal metrics for this compound is available. The disposal procedure is based on the qualitative hazard assessment of the compound.
| Chemical Property | Value | Source |
| Molecular Formula | C26H30N4O3 | PubChem |
| Molecular Weight | 446.55 g/mol | PubChem |
| Known Hazards | Skin and eye irritant, respiratory and skin sensitizer | Sigma-Aldrich SDS |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound hazardous waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
